3-acetyl-8-methoxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLMMBZCXTXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280849 | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-39-1 | |
| Record name | NSC18921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-acetyl-8-methoxy-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 3-acetyl-8-methoxy-2H-chromen-2-one, a significant heterocyclic compound from the coumarin family. Derivatives of 2H-chromen-2-one are prominent in both natural and synthetic organic chemistry, exhibiting a wide range of bioactive properties and applications in the medical field.[1] This guide details a robust synthesis protocol via Knoevenagel condensation and presents a full spectroscopic and physical characterization of the title compound, supported by detailed experimental procedures and data visualizations.
Synthesis
The synthesis of this compound is efficiently achieved through a Knoevenagel condensation reaction.[1] This classic method involves the reaction of 3-methoxysalicylaldehyde with ethyl acetoacetate, using piperidine as a basic catalyst and ethanol as the solvent.[1] The reaction proceeds under reflux conditions to yield the target compound in high purity and yield.[1]
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for synthesis.
Experimental Protocol: Synthesis
The following protocol is based on established literature procedures.[1]
-
Reactant Preparation: In a suitable flask, combine 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio.
-
Solvent and Catalyst Addition: Add ethyl alcohol to the flask to serve as the solvent. Introduce a catalytic amount of piperidine to the mixture.
-
Reaction: The mixture is stirred continuously and heated under reflux for 5 hours.
-
Isolation: After the reaction period, the mixture is cooled. The resulting solid product is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol. Further purification is achieved by recrystallization from ethanol to yield colorless crystals of this compound.[1]
Characterization
The structural identity and purity of the synthesized this compound were confirmed through comprehensive spectroscopic analysis and determination of its physical properties.
Characterization Workflow Diagram
Caption: Logical workflow for product characterization.
Physical and Spectroscopic Data
The quantitative data obtained from the characterization of this compound are summarized in the tables below.
Table 1: Physical Properties and Yield
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Appearance | Colorless crystals | [1] |
| Melting Point (mp) | 444–447 K (171–174 °C) | [1] |
| Yield | 88% |[1] |
Table 2: Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 66.05 | 66.15 | [1][3] |
| Hydrogen (H) | 4.62 | 4.60 |[1][3] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1727 | C=O stretch (lactone) | [1] |
| 1682 | C=O stretch (acetyl) | [1] |
| 1278 | C-O stretch | [1] |
| 1197 | C-O stretch |[1] |
Table 4: ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 8.42 | s | 1H | H-4 | [1][3] |
| 7.25 | d | 1H | H-7 | [1][3] |
| 7.18 | t | 1H | H-6 | [1][3] |
| 7.14 | d | 1H | H-5 | [1][3] |
| 3.94 | s | 3H | OCH₃ | [1][3] |
| 2.68 | s | 3H | -COCH₃ |[1][3] |
Table 5: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ ppm) | Carbon Assignment | Reference |
|---|---|---|
| 195.8 | C-11 (C=O, acetyl) | [1][3] |
| 158.9 | C-2 (C=O, lactone) | [1][3] |
| 147.9 | C-4 | [1][3] |
| 147.2 | C-8 | [1][3] |
| 145.1 | C-9 | [1][3] |
| 125.0 | C-5 | [1][3] |
| 124.8 | C-3 | [1][3] |
| 121.5 | C-6 | [1][3] |
| 118.9 | C-10 | [1][3] |
| 116.0 | C-7 | [1][3] |
| 56.5 | OCH₃ | [1][3] |
| 30.8 | C-12 (-COCH₃) |[1][3] |
Experimental Protocols: Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded using the KBr pellet method.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were obtained using a suitable NMR spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm).[1][3]
-
Elemental Analysis (EA): The percentages of Carbon (C) and Hydrogen (H) were determined using a standard elemental analyzer.
-
Mass Spectrometry (MS): While specific fragmentation data for this exact isomer is not detailed in the provided results, Electron Ionization Mass Spectrometry (EI-MS) is a common and powerful technique to determine the molecular weight and confirm the elemental composition of such compounds.[4] For the related compound 3-acetyl-6-methoxy-2H-chromen-2-one, a molecular ion peak (M⁺) at m/z 218 was observed, which corresponds to the molecular formula C₁₂H₁₀O₄.[4]
-
Melting Point: The melting point was determined using a standard melting point apparatus.
Conclusion
This guide has outlined a reliable and high-yielding synthesis of this compound via Knoevenagel condensation. The comprehensive characterization data, including IR, ¹H NMR, ¹³C NMR, elemental analysis, and physical properties, collectively confirm the successful synthesis and high purity of the target compound. These detailed protocols and data serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug development.
References
- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5452-39-1 CAS MSDS (3-ACETYL-8-METHOXY-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 3-Acetyl-6-methoxy-2H-chromen-2-one | 13252-80-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-acetyl-8-methoxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-acetyl-8-methoxy-2H-chromen-2-one, a member of the coumarin family, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols. The document details its structural characteristics, spectral data, and known biological activities, including its roles as an antiproliferative, antimicrobial, and anti-Alzheimer's agent. Methodologies for its synthesis and characterization are presented to aid in further research and development.
Chemical and Physical Properties
This compound is a solid, crystalline compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Melting Point | 171-173 °C (444–447 K) | [2][3] |
| Appearance | Colorless crystals / Solid | [1][2] |
| CAS Number | 5452-39-1 | [1] |
| InChI Key | YZYLMMBZCXTXLW-UHFFFAOYSA-N |
Structural Information and Spectral Data
The molecular structure of this compound consists of a coumarin core substituted with an acetyl group at the 3-position and a methoxy group at the 8-position. The compound is known to exist in at least two polymorphic forms, which differ in their crystal packing and intermolecular interactions.[2] The coumarin ring system is nearly planar.[2]
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃, δ ppm) | 8.42 (s, 1H, H-4), 7.25 (d, 1H, H-7), 7.18 (t, 1H, H-6), 7.14 (d, 1H, H-5), 3.94 (s, 3H, OCH₃), 2.68 (s, 3H, H-12) | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | 195.8 (C-11), 158.9 (C-2), 147.9 (C-4), 147.2 (C-8), 145.1 (C-9), 125.0 (C-5), 124.8 (C-3), 121.5 (C-6), 118.9 (C-10), 116.0 (C-7), 56.5 (OCH₃), 30.8 (C-12) | [2] |
| Infrared (IR) (KBr, ν cm⁻¹) | 1727 (C=O, lactone), 1682 (C=O, acetyl), 1278, 1197 (C-O) | [2] |
| Elemental Analysis (%) | Calculated for C₁₂H₁₀O₄: C, 66.05; H, 4.62. Found: C, 66.15; H, 4.60 | [2] |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
This protocol describes a common and effective method for the synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
3-Methoxysalicylaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, combine 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio.
-
Add ethanol as the solvent and a catalytic amount of piperidine.
-
Stir the mixture and reflux for 5 hours.
-
After cooling, filter the resulting solid product.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure, colorless crystals of this compound.[2]
Biological Activities and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for drug development.
Antiproliferative Activity
Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) and A549 (human lung carcinoma).[4] The proposed mechanism of action involves the intercalation of the compound into DNA, leading to the cleavage of plasmid DNA.[4]
Proposed Antiproliferative Mechanism
Caption: DNA intercalation as a mechanism of antiproliferative activity.
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties against various bacterial and fungal pathogens.[4] While the precise mechanism is not fully elucidated, it is hypothesized to involve the disruption of microbial cellular processes.
Potential as an Anti-Alzheimer's Agent
Recent studies have highlighted the potential of this compound derivatives as therapeutic agents for Alzheimer's disease.[5] This is attributed to their ability to inhibit key enzymes involved in the disease's progression, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, which is beneficial for cognitive function.[5]
Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholinesterase by this compound derivatives.
Conclusion
This compound is a compound of considerable interest with well-defined physical and chemical properties. Its straightforward synthesis and diverse biological activities make it a valuable scaffold for the development of new therapeutic agents. Further research into its specific mechanisms of action and optimization of its structure could lead to the discovery of potent drugs for a variety of diseases. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
References
- 1. 5452-39-1 CAS MSDS (3-ACETYL-8-METHOXY-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-acetyl-8-methoxy-2H-chromen-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the coumarin derivative, 3-acetyl-8-methoxy-2H-chromen-2-one. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |
| 8.42 | Singlet | 1H | H-4 | - |
| 7.25 | Doublet | 1H | H-7 | ³J = 1.1, ⁴J = 5.7 |
| 7.18 | Triplet | 1H | H-6 | ³J = 5.5, 2.0 |
| 7.14 | Doublet | 1H | H-5 | ³J = 2.0, ⁴J = 5.7 |
| 3.94 | Singlet | 3H | OCH₃ | - |
| 2.68 | Singlet | 3H | H-12 (Acetyl CH₃) | - |
Table 1: ¹H NMR Spectroscopic Data for this compound. [1][2]
¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 195.8 | C-11 (Acetyl C=O) |
| 158.9 | C-2 (Lactone C=O) |
| 147.9 | C-4 |
| 147.2 | C-8 |
| 145.1 | C-9 |
| 125.0 | C-5 |
| 124.8 | C-3 |
| 121.5 | C-6 |
| 118.9 | C-10 |
| 116.0 | C-7 |
| 56.5 | OCH₃ |
| 30.8 | C-12 (Acetyl CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound. [1][2]
Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1727 | C=O stretch (Lactone) |
| 1682 | C=O stretch (Acetyl) |
| 1278 | C-O stretch (Aryl ether) |
| 1197 | C-O stretch (Aryl ether) |
Table 3: Infrared (IR) Spectroscopic Data for this compound. [1]
Mass Spectrometry (MS) Data
Molecular Formula: C₁₂H₁₀O₄
Molecular Weight: 218.21 g/mol
| m/z | Ion |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 190 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 175 | [M - CO - CH₃]⁺ |
| 147 | [M - CO - CO - H]⁺ |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
Biological Activities of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives
An In-Depth Technical Guide on the Biological Activity of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. The document summarizes key findings on their anticancer, anti-Alzheimer's, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. These compounds have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis through DNA intercalation and the inhibition of key cellular processes.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | MCF-7 (Breast) | 11.31 - 12.65 | [1][2] |
| A549 (Lung) | 11.31 - 12.65 | [1][2] | |
| 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives | MCF-7 (Breast) | 34 - 127 | [1] |
| 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives | HeLa (Cervical) | Good anti-proliferative potency at lower concentrations | [3] |
| MCF-7 (Breast) | Good anti-proliferative potency at lower concentrations | [3] | |
| SCC-40 (Oral) | Moderately active at higher concentrations | [3] | |
| 3-substituted 8-methoxycoumarin derivatives | MCF-7 (Breast) | Potent activity | [4] |
| MDA-MB-231 (Breast) | Potent activity | [4] |
Anti-Alzheimer's Activity (Enzyme Inhibition)
A significant area of investigation for these coumarin derivatives is their potential in the treatment of Alzheimer's disease. This activity is primarily attributed to their ability to inhibit key enzymes involved in the progression of the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A).
Table 2: Anti-Alzheimer's Activity of 3-acetyl-8-methoxy coumarin Hybrids
| Compound/Derivative | Enzyme | Activity (IC50 in µM) | Reference |
| Coumarin-hydrazone hybrid 3a | AChE | 7.40 ± 0.14 | [5][6] |
| MAO-A | 1.44 ± 0.03 | [5] | |
| Coumarin-hydrazone hybrid 3e | AChE | 8.01 ± 0.70 | [5][6] |
| BChE | Potent Inhibition | [5][6] | |
| MAO-A | 1.51 ± 0.13 | [5] | |
| Coumarin-hydrazone hybrid 3l | AChE | 8.54 ± 1.01 | [5][6] |
| MAO-A | 1.65 ± 0.03 | [5] | |
| Coumarin-hydrazone hybrid 3k | BChE | Potent Inhibition | [5][6] |
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | Four bacterial and five fungal pathogens | Good spectrum of antimicrobial activity | [2] |
| Chromen-2-one derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Different bacteriostatic and bacteriocidal activity | [7] |
| 3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one derivatives | Gram-positive and Gram-negative bacteria, and fungi | Moderate to good inhibition zone | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with distilled water and stain with 0.4% SRB solution for 15 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This assay is used to measure the activity of cholinesterases.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the respective enzyme (AChE or BChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a phosphate buffer (pH 8.0).
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm.
-
Inhibition Calculation: Calculate the percentage of inhibition by comparing the rates of reaction of the sample with that of the blank.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile Petri plates.
-
Well Preparation: After solidification of the agar, punch wells of 6 mm diameter using a sterile cork borer.
-
Compound Loading: Add a defined concentration of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the experimental workflows and proposed mechanisms of action for the biological activities of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Antiproliferative Potential of 3-Acetyl-8-Methoxy-2H-Chromen-2-One and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyran-2-one containing heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-acetyl-8-methoxy-2H-chromen-2-one has emerged as a versatile scaffold for the synthesis of novel derivatives with potent antiproliferative effects against various cancer cell lines. While comprehensive data on the standalone antiproliferative activity of the parent compound, this compound, is limited in publicly accessible research, its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated significant cytotoxic potential. This technical guide provides an in-depth overview of the synthesis, in vitro antiproliferative activity, and putative mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative efficacy of various derivatives of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: IC50 Values of 3-Acetyl-8-methoxycoumarin Appended Thiosemicarbazones
| Compound | Cell Line | IC50 (µM)[1] |
| Derivative 1 | MCF-7 (Breast Cancer) | 12.65[1] |
| A549 (Lung Cancer) | 11.31[1] | |
| Derivative 2 | MCF-7 (Breast Cancer) | 11.31[1] |
| A549 (Lung Cancer) | 12.34[1] | |
| Derivative 3 | MCF-7 (Breast Cancer) | 12.12[1] |
| A549 (Lung Cancer) | 11.95[1] | |
| Derivative 4 | MCF-7 (Breast Cancer) | 11.84[1] |
| A549 (Lung Cancer) | 12.13[1] |
Table 2: IC50 Values of Palladium(II) Complexes of this compound Schiff Bases
| Compound | Cell Line | IC50 (µM)[1] |
| Complex 1 | MCF-7 (Breast Cancer) | 6.48 ± 0.17[1] |
| A549 (Lung Cancer) | 5.98 ± 0.09[1] | |
| Complex 2 | MCF-7 (Breast Cancer) | 5.53 ± 0.12[1] |
| A549 (Lung Cancer) | 5.85 ± 0.11[1] | |
| Complex 3 | MCF-7 (Breast Cancer) | 5.20 ± 0.15[1] |
| A549 (Lung Cancer) | 5.09 ± 0.13[1] | |
| Complex 4 | MCF-7 (Breast Cancer) | 6.73 ± 0.19[1] |
| A549 (Lung Cancer) | 6.63 ± 0.16[1] | |
| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 16.79 ± 0.08[1] |
| A549 (Lung Cancer) | 15.10 ± 0.05[1] |
Mechanism of Action
The antiproliferative effects of coumarin derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Apoptosis Induction
Studies on various coumarin derivatives suggest that they can trigger the intrinsic pathway of apoptosis. This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.
Cell Cycle Arrest
Certain coumarin derivatives have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. Arrest is often observed at the G2/M phase, preventing the cell from entering mitosis and thus inhibiting cell division.
DNA Interaction
Derivatives of this compound have been shown to interact with calf thymus DNA (CT-DNA), with an intercalative mode of binding being suggested.[1][2] Some derivatives have also demonstrated the ability to cleave plasmid DNA.[1][2]
Signaling Pathways
While direct evidence for this compound is still emerging, the broader class of coumarins and their derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antiproliferative effects of coumarin derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in signaling pathways like MAPK and PI3K/Akt.
Protocol:
-
Cell Lysis: After treatment with the compound, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.
Conclusion
While the antiproliferative activity of the core this compound molecule requires further investigation, its derivatives have demonstrated significant potential as anticancer agents. The data presented herein highlights the promising cytotoxic effects of these compounds against various cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic drug cisplatin. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, provide a strong rationale for their continued development. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of this promising class of compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives, as well as evaluating their in vivo efficacy and safety profiles.
References
Antimicrobial properties of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff bases
An In-Depth Technical Guide on the Antimicrobial Properties of 3-acetyl-8-methoxy-2H-chromen-2-one Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract: Coumarin derivatives and their Schiff bases represent a class of heterocyclic compounds with significant and diverse pharmacological potential. This technical guide focuses on the antimicrobial properties of Schiff bases derived from this compound. While specific quantitative data from key studies are not fully detailed in publicly available literature, this document consolidates the known information, provides comprehensive experimental protocols for synthesis and antimicrobial evaluation, and visualizes key processes to support further research and development in this area. The guide details the synthesis of the parent coumarin, its conversion to Schiff bases, standard methodologies for assessing antimicrobial efficacy, and insights into the potential mechanisms of action.
Introduction: The Therapeutic Potential of Coumarin Schiff Bases
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found in many natural products and are considered privileged structures in medicinal chemistry. Their derivatives exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anticoagulant, and cytotoxic properties. The versatile coumarin nucleus serves as an excellent scaffold for the synthesis of new therapeutic agents.
Schiff bases, characterized by the azomethine or imine group (>C=N-), are formed by the condensation of a primary amine with a carbonyl compound. The formation of a Schiff base from a bioactive molecule like a coumarin derivative can significantly enhance its biological activity. The imine linkage is crucial for many biological activities, and metal complexes of Schiff bases often show increased lipophilicity and improved antimicrobial efficacy. This guide specifically explores Schiff bases synthesized from the this compound core, which have been identified as possessing a notable spectrum of antimicrobial activity.
Synthesis of this compound and its Schiff Bases
The synthesis of the target Schiff bases is a multi-step process, beginning with the formation of the core coumarin structure, followed by condensation with an appropriate amine-containing moiety, such as a substituted thiosemicarbazide.
Experimental Protocol: Synthesis of the Precursor
The precursor molecule, this compound, can be synthesized via a Knoevenagel condensation reaction.
Materials:
-
3-Methoxysalicylaldehyde (2-hydroxy-3-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Anhydrous aluminum chloride (for demethylation if starting from a different precursor)
-
Dry toluene (solvent)
Procedure (Knoevenagel Condensation):
-
In a round-bottom flask, dissolve a 1:1 molar ratio of 3-methoxysalicylaldehyde and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture and reflux for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the solid product and wash it thoroughly with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to yield pure, colorless crystals of this compound.
Experimental Protocol: Synthesis of Schiff Bases
The Schiff bases are synthesized by the condensation of the 3-acetyl group of the coumarin precursor with a primary amine. The following protocol describes the synthesis of thiosemicarbazone derivatives, a specific class of Schiff bases.
Materials:
-
This compound
-
4(N)-substituted thiosemicarbazides
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired 4(N)-substituted thiosemicarbazide to the solution.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the resulting Schiff base product will crystallize from the solution.
-
Filter the product, wash with cold ethanol, and dry to obtain the pure compound.
-
Characterize the final product using spectroscopic methods (IR, NMR) and elemental analysis.
Antimicrobial Activity
A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones have been synthesized and evaluated for their biological properties. Studies report a good spectrum of antimicrobial activity against four bacterial and five fungal pathogens.[1][2] These compounds were found to interact with calf thymus DNA (CT-DNA) via an intercalative mode and also bind with proteins like Bovine Serum Albumin (BSA).[2] Furthermore, they demonstrated the ability to cleave plasmid DNA (pBR322), suggesting a potential mechanism for their antimicrobial action.[1][2]
Data Presentation
While the aforementioned studies concluded that the Schiff bases possess significant antimicrobial activity, the specific Minimum Inhibitory Concentration (MIC) values were not available in the abstracts. The tables below are structured to present such quantitative data, which would typically be obtained from antimicrobial susceptibility testing.
Table 1: Antibacterial Activity of this compound Schiff Bases (MIC in µM)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| Schiff Base 1 | Data not available | Data not available | Data not available | Data not available |
| Schiff Base 2 | Data not available | Data not available | Data not available | Data not available |
| Schiff Base 3 | Data not available | Data not available | Data not available | Data not available |
| Schiff Base 4 | Data not available | Data not available | Data not available | Data not available |
| Standard | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) | (e.g., Ciprofloxacin) |
Table 2: Antifungal Activity of this compound Schiff Bases (MIC in µM)
| Compound | Candida albicans | Aspergillus niger | Aspergillus flavus | Penicillium chrysogenum |
|---|---|---|---|---|
| Schiff Base 1 | Data not available | Data not available | Data not available | Data not available |
| Schiff Base 2 | Data not available | Data not available | Data not available | Data not available |
| Schiff Base 3 | Data not available | Data not available | Data not available | Data not available |
| Schiff Base 4 | Data not available | Data not available | Data not available | Data not available |
| Standard | (e.g., Fluconazole) | (e.g., Fluconazole) | (e.g., Fluconazole) | (e.g., Fluconazole) |
Experimental Protocols for Antimicrobial Assessment
To evaluate the antimicrobial efficacy of the synthesized compounds, standardized methods such as the Broth Microdilution Method and the Agar Well Diffusion Method are employed.
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Standardized microbial inoculum (e.g., adjusted to 0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Synthesized Schiff base compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (broth + solvent)
Procedure:
-
Prepare Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.
-
Inoculate Plates: Add a standardized volume of the microbial inoculum to each well, except for the sterility control wells (which contain broth only).
-
Set Up Controls:
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: Wells containing a standard antibiotic at known effective concentrations.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound. The presence and size of a zone of inhibition around a well containing the compound indicate its ability to inhibit microbial growth.
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a solvent
Procedure:
-
Inoculate Agar Plate: Aseptically spread a standardized microbial inoculum evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
Create Wells: Use a sterile cork borer to punch uniform wells into the agar.
-
Add Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, include wells for a positive control (standard antibiotic) and a negative control (solvent).
-
Pre-diffusion (Optional): Allow the plates to sit at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at an appropriate temperature for 24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.
Proposed Mechanism of Action
The antimicrobial activity of coumarin Schiff bases is believed to be multifactorial. The lipophilic nature of the compounds allows them to easily permeate the microbial cell wall. Studies on this compound thiosemicarbazones have indicated that their mechanism may involve the inhibition of essential cellular processes through interactions with biological macromolecules.[2] The observed ability of these compounds to bind to DNA via intercalation and subsequently cleave the plasmid suggests a direct interference with genetic processes, leading to cell death.[1][2]
Conclusion
Schiff bases derived from this compound are a promising class of compounds with demonstrated antimicrobial potential. While a comprehensive set of quantitative data remains to be fully consolidated in the literature, the available evidence strongly supports their activity against a range of bacterial and fungal pathogens. Their straightforward synthesis and potential for potent bioactivity make them attractive candidates for further investigation in the development of new antimicrobial agents. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize, evaluate, and further optimize these valuable molecular scaffolds. Future work should focus on elucidating detailed structure-activity relationships and exploring the in vivo efficacy of the most potent derivatives.
References
The Rising Promise of 3-Acetyl-8-Methoxy-2H-Chromen-2-One Analogs in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the coumarin nucleus, particularly 3-acetyl-8-methoxy-2H-chromen-2-one, has emerged as a promising framework for the development of potent and targeted cancer therapeutics. This technical guide provides an in-depth analysis of the synthesis, anticancer potential, and mechanisms of action of this compound and its analogs, offering a valuable resource for researchers in the field of drug discovery and development.
Proliferative Inhibition Across Diverse Cancer Cell Lines
A significant body of research has demonstrated the potent cytotoxic effects of this compound analogs against a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro assays, with the data compiled below providing a comparative overview of their antiproliferative activities.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methoxycoumarin-3-carboxamide (Compound 4) | HepG2 (Liver) | 17 | [1] |
| 5-Bromo-8-methoxycoumarin-3-carboxamide (Compound 5) | HepG2 (Liver) | 0.9 | [1] |
| N-acetyl-8-methoxycoumarin-3-carboxamide (Compound 6) | HepG2 (Liver) | 2.3 | [1] |
| 5-Bromo-N-acetyl-8-methoxycoumarin-3-carboxamide (Compound 7) | HepG2 (Liver) | 2.3 | [1] |
| Novel 8-Methoxycoumarin-3-carboxamide (Compound 5) | Normal Cells | Minimal Impact | [1] |
| Staurosporine (Reference Drug) | HepG2 (Liver) | 8.4 | [1] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | 13.14 | [2] |
| Coumarin derivative (Compound 4) | HL60 (Leukemia) | 8.09 | [2] |
| Coumarin derivative (Compound 4) | MCF-7 (Breast) | 3.26 | [2] |
| Coumarin derivative (Compound 4) | A549 (Lung) | 9.34 | [2] |
| Staurosporine (Reference Drug) | HL60 (Leukemia) | 7.48 | [2] |
| Staurosporine (Reference Drug) | MCF-7 (Breast) | 3.06 | [2] |
| Staurosporine (Reference Drug) | A549 (Lung) | 3.7 | [2] |
Elucidating the Molecular Mechanisms of Action
The anticancer activity of this compound analogs is attributed to their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated through the perturbation of crucial signaling pathways.
Induction of Apoptosis
These coumarin derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. For instance, novel 8-methoxycoumarin-3-carboxamides have been demonstrated to activate caspase-3/7 in HepG2 liver cancer cells.[1] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound analogs can halt the progression of the cell cycle, thereby preventing cancer cell division. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at various phases. For example, a potent 8-methoxycoumarin-3-carboxamide derivative was found to induce a significant increase in the percentage of HepG2 cells in the G2/M and pre-G1 phases, indicative of cell cycle arrest and apoptosis.[1]
Modulation of Key Signaling Pathways
The anticancer effects of these coumarin analogs are often underpinned by their ability to interfere with critical intracellular signaling cascades that are frequently dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. Numerous studies have implicated the inhibition of this pathway as a key mechanism of action for various coumarin derivatives.[2][3][4] By inhibiting the phosphorylation and activation of key proteins in this pathway, such as Akt and mTOR, these compounds can effectively suppress pro-survival signals and induce apoptosis.
Figure 1: Inhibition of the PI3K/Akt Signaling Pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Certain coumarin derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.[3]
Figure 2: Modulation of the MAPK Signaling Pathway.
Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate further research in this promising area, this section provides detailed methodologies for key in vitro experiments used to assess the anticancer potential of this compound analogs.
Figure 3: General Experimental Workflow for Anticancer Evaluation.
Synthesis of this compound Analogs
The synthesis of the core this compound scaffold can be achieved through a Knoevenagel condensation reaction.
General Procedure:
-
A mixture of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of a base, such as piperidine, is added to the solution.
-
The reaction mixture is refluxed for several hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.
Further derivatization to generate analogs can be achieved by modifying the starting materials or by subsequent chemical transformations of the 3-acetyl and 8-methoxy groups.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design and development of novel anticancer agents. The analogs derived from this core structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. Their ability to modulate key oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways, further underscores their therapeutic potential.
Future research should focus on the synthesis and evaluation of a broader library of analogs to establish a more comprehensive structure-activity relationship (SAR). In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The continued exploration of this versatile scaffold holds great promise for the future of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure of 3-acetyl-8-methoxy-2H-chromen-2-one Polymorphs
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the crystallographic data, experimental protocols, and structural analysis of the known polymorphs of 3-acetyl-8-methoxy-2H-chromen-2-one.
Introduction
This compound, a derivative of coumarin, is a molecule of interest in medicinal chemistry due to the wide range of biological activities exhibited by coumarin scaffolds. The solid-state properties of active pharmaceutical ingredients (APIs) are critically important in drug development, influencing factors such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration. This technical guide details the structural characteristics of two known polymorphs of this compound, herein designated as Polymorph I and Polymorph II.
Data Presentation: Crystallographic Data of Polymorphs
The crystallographic data for the two polymorphs of this compound are summarized in the table below for comparative analysis.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pbca |
| Molecules per Unit Cell (Z) | 8 | 8 |
| a (Å) | 15.073(3) | 13.755(3) |
| b (Å) | 13.068(3) | 12.396(3) |
| c (Å) | 11.549(2) | 12.013(3) |
| α (°) | 90 | 90 |
| β (°) | 119.92(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1971.7(7) | 2048.4(8) |
| Calculated Density (g/cm³) | 1.470 | 1.411 |
| Planarity | Benzene and lactone rings deviate slightly from planarity by 2.76(3)°[1]. | Coumarin ring system is almost planar (r.m.s. deviation = 0.00129 Å)[1]. |
| Key Interactions | Helical supramolecular architecture[1]. | C-H···O hydrogen bonds, π–π stacking (3.600(9) Å), and C=O···C=O interactions (3.1986(17) Å) forming a helical structure[1]. |
| Reference | Li et al. (2012) Chin. J. Struct. Chem. | Gonzalez-Carrillo et al. (2019) Acta Cryst. E |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. A general procedure is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent to yield the pure compound.
Crystallization of Polymorph II: To obtain single crystals of Polymorph II, the crude product is recrystallized from ethanol. Slow evaporation of the ethanolic solution at room temperature has been shown to yield colorless, needle-like crystals suitable for single-crystal X-ray diffraction[1].
Note on Polymorph I Crystallization: The specific crystallization conditions that exclusively yield Polymorph I are not detailed in the available literature. It is common for different crystallization conditions (e.g., solvent, temperature, saturation level) to favor the formation of different polymorphs. Researchers aiming to produce Polymorph I should explore a variety of crystallization solvents and conditions.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structures of the polymorphs is performed using single-crystal X-ray diffraction. A general protocol is outlined below:
-
Crystal Mounting: A suitable single crystal of the desired polymorph is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing polymorphs, as different crystal forms often exhibit distinct thermal behaviors (e.g., melting points, enthalpies of fusion, and thermal stability).
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the melting point and enthalpy of fusion for each polymorph. Polymorphic transitions can also be observed as endothermic or exothermic events.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of the compound.
Mandatory Visualization
The following diagrams illustrate the workflow for polymorph screening and characterization, as well as the key intermolecular interactions in Polymorph II.
Caption: Workflow for the screening and characterization of polymorphs.
Caption: Key intermolecular interactions in the crystal structure of Polymorph II.
References
The Core Mechanism of Action of 3-acetyl-8-methoxy-2H-chromen-2-one in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin derivatives have emerged as a promising class of compounds with significant potential in anticancer drug development. Among these, 3-acetyl-8-methoxy-2H-chromen-2-one serves as a key structural scaffold for the synthesis of novel therapeutic agents. While direct, in-depth mechanistic studies on the parent compound are limited, extensive research on its closely related derivatives provides a strong foundation for understanding its potential modes of action in cancer cells. This technical guide synthesizes the current knowledge, focusing on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Quantitative data on the antiproliferative activities of various derivatives are presented, alongside representative experimental protocols and visual diagrams of the key molecular mechanisms.
Introduction
This compound is a member of the coumarin family, a group of benzopyrone compounds known for their broad spectrum of pharmacological activities, including anticancer properties.[1] The core structure of this compound, featuring an acetyl group at the 3-position and a methoxy group at the 8-position, has been a focal point for medicinal chemists to generate a diverse library of derivatives with enhanced potency and selectivity against various cancer cell lines. Research into these derivatives has revealed a multi-pronged approach to combating cancer, primarily through the induction of programmed cell death (apoptosis) and the halting of cancer cell proliferation via cell cycle arrest.[2]
Antiproliferative Activity: A Quantitative Analysis
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for various 3-acetylcoumarin and 8-methoxycoumarin derivatives, providing a basis for comparative analysis of their antiproliferative activities.
Table 1: Cytotoxicity of 8-Methoxycoumarin Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 (8-methoxycoumarin-3-carboxamide derivative) | HepG2 (Liver Cancer) | 0.9 | Staurosporine | 8.4 |
| Compound 6 (Acetylated 8-methoxycoumarin-3-carboxamide) | HepG2 (Liver Cancer) | 2.3 | - | - |
| Compound 3 (Substituted 8-methoxycoumarin) | MCF-7 (Breast Cancer) | 9.165 | Staurosporine | 4.086 |
| MDA-MB-231 (Breast Cancer) | 12.65 | Staurosporine | 7.03 | |
| Compound 6 (Substituted 8-methoxycoumarin) | MCF-7 (Breast Cancer) | 6.621 | Staurosporine | 4.086 |
| MDA-MB-231 (Breast Cancer) | 9.62 | Staurosporine | 7.03 |
Data sourced from studies on novel 8-methoxycoumarin-3-carboxamides and 3-substituted 8-methoxycoumarin derivatives.[3][4]
Table 2: Cytotoxicity of 3-Acetylcoumarin Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3ACDT (3-acetylcoumarin derivative) | COLO-205 (Colon Cancer) | 37.76 ± 0.37 µg/ml |
| Coumarin-1,2,3-triazole hybrid (12c) | PC3 (Prostate Cancer) | 0.13 |
| MGC803 (Gastric Cancer) | 1.74 | |
| HepG2 (Liver Cancer) | - | |
| 3-Benzylcoumarin salt (31a) | HL-60 (Leukemia) | 2.04 |
| SMMC-7721 (Liver Cancer) | 4.51 | |
| A-549 (Lung Cancer) | - | |
| MCF-7 (Breast Cancer) | - | |
| SW-480 (Colon Cancer) | - | |
| Coumarin-thiazole hybrid (50a) | MDA-MBA-231 (Breast Cancer) | 0.16 |
| A549 (Lung Cancer) | 0.31 | |
| K562 (Leukemia) | - | |
| HeLa (Cervical Cancer) | - |
Data sourced from studies on multifunctional 3-acetylcoumarin derivatives and various 3-substituted coumarin hybrids.[5][6]
Mechanisms of Action and Signaling Pathways
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. 3-Acetylcoumarin and 8-methoxycoumarin derivatives have been shown to induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways.[5] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.[5] Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.[5] A novel 8-methoxycoumarin-3-carboxamide has been shown to specifically target and activate caspase-3/7.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, these coumarin derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various phases. For instance, a novel 3-substituted 8-methoxycoumarin derivative was found to induce S-phase arrest in the MCF-7 breast cancer cell line.[4] Other studies on related coumarin hybrids have demonstrated cell cycle arrest at the G0/G1 or G2/M phases.[5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to an accumulation of cells in a particular phase, which can ultimately trigger apoptosis.
Modulation of Signaling Pathways
The anticancer activity of coumarin derivatives is also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis, has been identified as a target for some 3-acetylcoumarin derivatives.[5] By inhibiting this pathway, these compounds can effectively cut off the survival signals that cancer cells rely on, making them more susceptible to apoptosis.
Other Mechanisms
Emerging evidence suggests that the anticancer effects of 8-methoxycoumarin derivatives may also involve the inhibition of β-tubulin polymerization.[3] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer mechanism of coumarin derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the coumarin derivative (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the coumarin derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the coumarin derivative for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Conclusion and Future Directions
The available scientific literature strongly suggests that this compound and its derivatives are a promising class of anticancer agents. Their mechanism of action is multifaceted, involving the induction of apoptosis through the mitochondrial pathway, disruption of the cell cycle, and inhibition of key pro-survival signaling pathways such as PI3K/Akt. Furthermore, the potential to inhibit tubulin polymerization adds another dimension to their therapeutic potential.
Future research should focus on elucidating the specific molecular targets and detailed mechanism of action of the parent compound, this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their efficacy and selectivity, while minimizing off-target effects. In vivo studies are warranted to validate the preclinical findings and assess the systemic toxicity and therapeutic potential of these promising compounds in relevant animal models. The development of hybrid molecules, combining the coumarin scaffold with other known pharmacophores, may lead to the discovery of novel agents with improved anticancer profiles.
References
- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
Discovery and Synthesis of Novel 3-Acetyl-8-methoxy-2H-chromen-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold, a fundamental heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents due to its broad spectrum of biological activities. Among its numerous derivatives, 3-acetyl-8-methoxy-2H-chromen-2-one has emerged as a particularly promising starting point for the development of new anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on this core structure, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.
Synthesis of the Core Scaffold and Derivatives
The foundational compound, this compound, is commonly synthesized via a Knoevenagel condensation reaction.[1][2] This method offers a straightforward and efficient route to the core structure, which can then be further modified to generate a diverse library of derivatives.
A general synthetic pathway involves the reaction of an appropriately substituted salicylaldehyde with a β-ketoester in the presence of a basic catalyst. For the synthesis of this compound, 2-hydroxy-3-methoxybenzaldehyde (3-methoxysalicylaldehyde) is condensed with ethyl acetoacetate.[1]
Further derivatization of the 3-acetyl group allows for the introduction of various pharmacophores, leading to compounds with enhanced biological activities. For instance, reaction with 4(N)-substituted thiosemicarbazides can yield thiosemicarbazone derivatives.[3]
Diagram: Synthetic Pathway for this compound
References
- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one, a coumarin derivative, utilizing the Knoevenagel condensation reaction. Coumarins are a significant class of heterocyclic compounds with a wide range of pharmacological activities. This protocol offers a straightforward and efficient method for the preparation of the title compound, which can be a valuable building block in medicinal chemistry and drug discovery programs.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The synthesis of coumarin derivatives is of great interest to researchers in the field of drug development. The Knoevenagel condensation is a versatile and widely used method for the synthesis of the coumarin scaffold.[1] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base, followed by intramolecular cyclization.[1] This document outlines a specific and efficient protocol for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, catalyzed by piperidine.
Reaction:
2-hydroxy-3-methoxybenzaldehyde + Ethyl acetoacetate --(Piperidine, Ethanol, Reflux)--> this compound
Data Presentation
Reactant and Product Information
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | Starting Material | |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material | |
| Piperidine | C₅H₁₁N | 85.15 | Catalyst | |
| This compound | C₁₂H₁₀O₄ | 218.21 | Product |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Appearance | Colorless crystals | [2] |
| Yield | 88% | [2] |
| Melting Point | 171-174 °C (444-447 K) | [2] |
| IR (KBr, cm⁻¹) | 1727 (O-C=O), 1682 (C=O), 1278, 1197 (C-O) | [2] |
| ¹H NMR (CDCl₃, δ ppm) | 8.42 (s, 1H, H-4), 7.25 (d, 1H, H-7), 7.18 (t, 1H, H-6), 7.14 (d, 1H, H-5), 3.94 (s, 3H, OCH₃), 2.68 (s, 3H, COCH₃) | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | 195.8 (C=O, acetyl), 158.9 (C-2), 147.9 (C-4), 147.2 (C-8), 145.1 (C-9), 125.0 (C-5), 124.8 (C-3), 121.5 (C-6), 118.9 (C-10), 116.0 (C-7), 56.5 (OCH₃), 30.8 (CH₃, acetyl) | [2] |
| Elemental Analysis (%) | Calculated: C, 66.05; H, 4.62. Found: C, 66.15; H, 4.60 | [2] |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[2]
Materials:
-
2-hydroxy-3-methoxybenzaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in a 1:1 molar ratio in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 5 hours.
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated product using a Buchner funnel.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure, colorless crystals of this compound.
-
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.
Visualizations
Knoevenagel Condensation and Cyclization Mechanism
References
Application of 3-acetyl-8-methoxy-2H-chromen-2-one in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a well-established class of fluorescent molecules with broad applications in biological imaging and sensing. Their utility stems from favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local microenvironment. 3-acetyl-8-methoxy-2H-chromen-2-one is a coumarin derivative that has been investigated for its biological activities, including its potential as an antiproliferative agent. Its inherent fluorescence makes it a candidate for use as a fluorescent probe in microscopy to visualize cellular structures and processes. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
Photophysical Properties
While specific, experimentally determined photophysical data for this compound are limited in the published literature, based on studies of structurally similar 3-acetyl-coumarin and 8-methoxycoumarin derivatives, the compound is expected to exhibit strong blue fluorescence under ultraviolet (UV) excitation.[1][2] The following table summarizes the estimated and known properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~350 - 380 nm (Estimated) | N/A |
| Emission Maximum (λem) | ~440 - 480 nm (Blue Emission, Estimated) | [1][2] |
| Quantum Yield (Φ) | Not Reported | N/A |
| Molar Extinction Coefficient (ε) | Not Reported | N/A |
| Molecular Weight | 218.21 g/mol | N/A |
| Appearance | Solid | N/A |
Note: The exact excitation and emission maxima may vary depending on the solvent and local environment. It is highly recommended to determine the optimal spectral settings experimentally on your specific fluorescence microscope.
Applications in Fluorescence Microscopy
Given the known antiproliferative effects of its derivatives, this compound can be utilized in fluorescence microscopy to study its cellular uptake, subcellular localization, and effects on cell morphology and viability.[3] Potential applications include:
-
General Cellular Staining: Due to its lipophilic nature, the compound is expected to passively diffuse across cell membranes, allowing for the visualization of cellular morphology.
-
Monitoring Drug Uptake and Distribution: The intrinsic fluorescence of the compound can be used to track its accumulation and distribution within live or fixed cells over time.
-
Investigating Mechanisms of Cytotoxicity: By co-staining with other fluorescent markers, it is possible to investigate the cellular pathways affected by this compound, such as apoptosis. Coumarin derivatives have been shown to induce apoptosis through mitochondria-dependent pathways.[4][5][6]
Experimental Protocols
The following are generalized protocols for using this compound for fluorescence microscopy. Optimization of concentrations, incubation times, and other parameters is recommended for specific cell types and experimental conditions.
Protocol 1: Live-Cell Staining and Imaging
This protocol describes the general procedure for staining living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with a DAPI or blue fluorescence filter set
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of staining.[7]
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.[7]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[7]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 365 nm and emission detection around 450 nm).
Protocol 2: Fixed-Cell Staining
This protocol is suitable for co-localization studies with other antibodies or fluorescent probes that require cell fixation.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
(Optional) Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Seeding and Staining: Follow steps 2-6 from Protocol 1.
-
Fixation: After the final wash, add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If co-staining with intracellular antibodies, add permeabilization buffer and incubate for 10-15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: A general workflow for live-cell imaging using this compound.
Proposed Signaling Pathway for Coumarin-Induced Apoptosis
Based on the known mechanisms of other coumarin derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: A proposed signaling pathway for apoptosis induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin A/AA induces apoptosis-like cell death in HeLa cells mediated by the release of apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-acetyl-8-methoxy-2H-chromen-2-one Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] 3-acetyl-8-methoxy-2H-chromen-2-one is a coumarin derivative that serves as a versatile scaffold for the development of novel therapeutic agents.[5] Derivatives of this molecule have been investigated for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[5][6] This document provides a detailed protocol for conducting an enzyme inhibition assay for this compound and its derivatives, with a specific focus on acetylcholinesterase (AChE), a key enzyme in the cholinergic system.[3][7]
Principle of the Assay
The enzyme inhibition assay described here is based on the Ellman's method, a simple, rapid, and sensitive colorimetric method for measuring the activity of cholinesterases.[8] The assay involves the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an inhibitor, such as this compound, will decrease the rate of the enzymatic reaction, leading to a reduction in the intensity of the yellow color. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10]
Data Presentation
The inhibitory activities of hybrid compounds derived from this compound against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A) are summarized in the table below. This data is representative of the potential inhibitory activity of this class of compounds.
| Compound | Target Enzyme | IC50 (µM) |
| Hybrid 3a | AChE | 7.40 ± 0.14[5] |
| Hybrid 3e | AChE | 8.01 ± 0.70[5] |
| Hybrid 3l | AChE | 8.54 ± 1.01[5] |
| Hybrid 3a | BChE | 65.41 ± 4.55[5] |
| Hybrid 3k | BChE | Not specified, but potent |
| Hybrid 3a | MAO-A | 1.44 ± 0.03[5] |
| Hybrid 3e | MAO-A | 1.51 ± 0.13[5] |
| Hybrid 3l | MAO-A | 1.65 ± 0.03[5] |
Experimental Protocols
Materials and Reagents
-
This compound (or its derivatives)
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
Multichannel pipettes
-
Incubator
Experimental Workflow Diagram
Caption: Workflow for the acetylcholinesterase enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Inhibitor Stock Solution: Prepare a stock solution of this compound (or its derivatives) in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Solution: Prepare a working solution of AChE in 50 mM phosphate buffer (pH 8.0). The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a solution of ATCI in deionized water. A typical concentration is 15 mM.
-
DTNB Solution: Prepare a solution of DTNB in 50 mM phosphate buffer (pH 8.0). A typical concentration is 3 mM.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of 50 mM phosphate buffer (pH 8.0)
-
20 µL of the inhibitor solution at various concentrations (prepare serial dilutions from the stock solution). For the control (uninhibited reaction), add 20 µL of DMSO.
-
20 µL of the AChE enzyme solution.
-
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution and 10 µL of the DTNB solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway Context: Cholinergic Neurotransmission
The inhibition of acetylcholinesterase has significant implications for cholinergic neurotransmission, a fundamental process in the nervous system. The following diagram illustrates the role of AChE in this pathway.
References
- 1. Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Imaging Using 3-Acetyl-8-methoxy-2H-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives as fluorescent probes in cell imaging. This class of coumarin-based fluorophores offers favorable photophysical properties for visualizing a range of biological molecules and processes within living and fixed cells.
I. Overview of this compound Derivatives in Cell Imaging
This compound is a coumarin derivative known for its intrinsic fluorescence.[1][2][3] Like many coumarin-based compounds, its derivatives can be synthesized to create probes for various cell imaging applications. These probes are valued for their sensitivity to the microenvironment, allowing for the investigation of cellular dynamics.
Derivatives of 3-acetylcoumarin, a related compound, have been successfully employed as "turn-on" fluorescent probes for the detection of biological thiols, such as cysteine, homocysteine, and glutathione.[4] The detection mechanism is based on a Michael addition reaction between the thiol group and the α,β-unsaturated ketone of the probe, which leads to a significant change in fluorescence.[4]
Furthermore, specific derivatives, such as coumarin-chalcone hybrids derived from a similar 3-acetyl-4-hydroxy-2H-chromen-2-one scaffold, have been shown to modulate and allow for the study of critical signaling pathways, such as the CREB signaling pathway, which is involved in neuroprotection.[5][6][7][8]
II. Quantitative Data of Selected 3-Acetyl-Coumarin Derivatives
The selection of an appropriate fluorescent probe is critical for successful cell imaging. The following table summarizes the photophysical properties of this compound and a related derivative.
| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Observed Fluorescence | Solvent | Reference |
| This compound | Not Specified | Strong blue emission | Not Specified | Blue | Not Specified | [3][9] |
| 3-(2,2-dibromoacetyl)-8-methoxy-coumarin | Not Specified | Strong blue emission | Not Specified | Blue | Not Specified | [3][9] |
III. Application: Imaging the CREB Signaling Pathway
A significant application of derivatives from the broader 3-acetyl-coumarin family is in the investigation of cellular signaling pathways. A novel synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), has been demonstrated to activate the CREB (cAMP response element-binding protein) signaling pathway, a crucial pathway in neuronal survival and plasticity.[5][6][7][8]
LM-021 was found to increase CREB-mediated gene expression through the activation of upstream kinases including Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and Extracellular signal-regulated kinase (ERK).[5][7] This activation leads to the upregulation of downstream neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF) and BCL2.[5][7] The activity of this pathway can be monitored using reporter assays, such as CRE-GFP reporter cells, where an increase in fluorescence indicates activation of the pathway.[5][7]
References
- 1. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Imaging CREB Activation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of the coupling between neuronal and CREB activity in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols: Preparation and Application of Hydrazone Derivatives from 3-acetyl-8-methoxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of hydrazone derivatives from 3-acetyl-8-methoxy-2H-chromen-2-one. Hydrazone derivatives of coumarins are a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The protocols outlined below are based on established methodologies for the synthesis of coumarin-hydrazones and can be adapted for the specific starting material. Additionally, this document summarizes the potential applications of these derivatives and presents available quantitative data for related compounds to guide research and development efforts.
Introduction
Coumarins (2H-chromen-2-ones) are a large family of benzopyrone compounds, found in many plants.[4] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide range of pharmacological activities. The introduction of a hydrazone moiety (-C=N-NH-) to the coumarin core, often through the condensation of a 3-acetylcoumarin with a hydrazide, has been shown to be a fruitful strategy for the development of novel therapeutic agents.[2][3] The resulting coumarin-hydrazone hybrids often exhibit enhanced or novel biological activities. This document focuses on the preparation of such derivatives starting from this compound, a readily accessible precursor.
Synthesis of Hydrazone Derivatives
The general synthesis of hydrazone derivatives from this compound involves a condensation reaction between the acetyl group of the coumarin and the amino group of a hydrazine or hydrazide derivative. The reaction is typically carried out in a suitable solvent, often with an acid catalyst.
General Reaction Scheme
Caption: General synthesis of hydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of N'-[(1E)-1-(8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide
This protocol describes a typical procedure for the reaction of this compound with a substituted hydrazide.
Materials:
-
This compound
-
Benzohydrazide (or other substituted hydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add the desired hydrazide (e.g., benzohydrazide) (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then heated under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Substituted aniline or hydrazide
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 mmol) and the desired aniline or hydrazide (1.0 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-140°C) and power (e.g., 300-400 W) for a short duration (e.g., 1-5 minutes).[5]
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Applications and Biological Activities
Hydrazone derivatives of coumarins have been reported to possess a wide array of biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Many coumarin-hydrazone derivatives have demonstrated significant activity against various strains of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the cell membrane.
Table 1: Antimicrobial Activity of Representative Coumarin-Hydrazone Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Coumarin-hydrazone 1 | 4.88 | - | 78.13 | - | 9.77 | [6] |
| Coumarin-hydrazone 2 | - | 2.5 mg/mL | 2.5 mg/mL | - | - | [7][8] |
| Steroidal Hydrazone | 0.75 mg/mL | 0.37 mg/mL | - | - | - | [7] |
Note: The specific structures of the tested compounds can be found in the cited references. The data presented here is for illustrative purposes to show the potential antimicrobial activity of this class of compounds.
Antioxidant Activity
The antioxidant properties of coumarin-hydrazones are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl or other electron-donating groups on the coumarin or the hydrazone moiety can enhance this activity.[9]
Table 2: Antioxidant Activity of Representative Coumarin-Hydrazone Derivatives (IC50 in µM)
| Compound/Derivative | DPPH Radical Scavenging | ABTS Radical Scavenging | Reference |
| Phenolic N-acylhydrazone 1 | 0.7 | - | [10] |
| Phenolic N-acylhydrazone 2 | 2.1 | - | [9] |
| 3-methoxy derivative | < 3.7 (superoxide) | - | [11] |
Note: The specific structures of the tested compounds can be found in the cited references. The data presented here is for illustrative purposes.
Anticancer Activity
Coumarin-hydrazone derivatives have emerged as a promising class of anticancer agents.[1][12][13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Some derivatives have shown potent cytotoxicity against various cancer cell lines, including drug-resistant strains.[12]
Table 3: Anticancer Activity of Representative Coumarin-Hydrazone Derivatives (GI50 or IC50 in µM)
| Compound/Derivative | Cell Line | Activity (GI50/IC50) | Reference |
| 3-acetylcoumarin hydrazone | HeLa | 20.4 - 44.1 | [1] |
| 6-brominated coumarin hydrazide-hydrazone | Panc-1 (resistant) | 2.02 | [12] |
| Hydrazone derivative | SH-SY5Y | 21.42 | [11] |
Note: The specific structures of the tested compounds can be found in the cited references. The data presented here is for illustrative purposes.
Signaling Pathway
Many coumarin derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by coumarin derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of new hydrazone derivatives of this compound.
Caption: Workflow for synthesis and evaluation.
Conclusion
The synthesis of hydrazone derivatives from this compound offers a promising avenue for the discovery of new bioactive molecules. The straightforward synthetic protocols and the diverse biological activities associated with this class of compounds make them valuable targets for further research in medicinal chemistry and drug development. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers in this field. It is important to note that while general procedures are provided, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative and antioxidative effects of novel hydrazone derivatives bearing coumarin and chromene moiety | Semantic Scholar [semanticscholar.org]
Application Notes: Synthesis of Heterocyclic Compounds from 3-Acetyl-8-Methoxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-acetyl-8-methoxy-2H-chromen-2-one as a versatile precursor for the synthesis of a variety of heterocyclic compounds. This starting material is a valuable scaffold in medicinal chemistry, leading to derivatives with significant biological potential, including antimicrobial and anticancer activities.[1][2][3][4][5] This document outlines key synthetic transformations, detailed experimental protocols, and quantitative data to facilitate the replication and further development of these novel compounds.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many pharmaceutically active compounds.[3] The acetyl group of this compound serves as a key functional handle for the construction of coumarin-pyrazole hybrids. Two primary strategies are highlighted: condensation with hydrazines and 1,3-dipolar cycloaddition reactions.
A common approach involves the reaction of the 3-acetylcoumarin derivative with various hydrazines. For instance, reaction with hydrazine hydrate or phenylhydrazine in a suitable solvent like ethanol often leads to the formation of the corresponding pyrazole ring fused or linked to the coumarin core.[6][7]
Another elegant method is the 1,3-dipolar cycloaddition of in situ generated nitrilimines with an activated form of the starting material, such as an enaminone derivative.[8] This approach allows for the synthesis of highly substituted pyrazole derivatives.
Experimental Protocol: Synthesis of Pyrazoles via Enaminone Intermediate[8]
This protocol details the synthesis of novel pyrazoles incorporating a coumarin moiety, which have been investigated for their potential as tyrosine kinase inhibitors.[8]
Step 1: Synthesis of (E)-3-(3-(dimethylamino)acryloyl)-8-methoxy-2H-chromen-2-one
-
A mixture of this compound and dimethylformamide dimethyl acetal (DMF-DMA) is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration and purified.
Step 2: Synthesis of Pyrazole Derivatives
-
The enaminone from Step 1 is dissolved in dry benzene.
-
A hydrazonoyl halide and triethylamine are added to the solution.
-
The reaction mixture is refluxed for 6 hours.[8]
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from ethanol to yield the corresponding pyrazole derivative.[8]
Workflow for Pyrazole Synthesis
Synthesis of Pyridine Derivatives
Pyridine-containing coumarins have also been synthesized from 3-acetylcoumarin precursors, often through multi-component reactions which offer an efficient and atom-economical approach.[9][10]
Experimental Protocol: Three-Component Synthesis of Chromen-3-yl Pyridine Derivatives[9]
This method describes the synthesis of pyridine derivatives with potential antitumor activities.[9]
-
A mixture of 3-acetyl-2H-chromen-2-one (or its 8-methoxy derivative), an aromatic aldehyde (e.g., 3-methoxybenzaldehyde), malononitrile or ethyl cyanoacetate, and ammonium acetate is prepared in glacial acetic acid.[9]
-
The mixture is heated under reflux until the reaction is complete, indicated by the formation of a precipitate.[9]
-
The solid product is collected by filtration, washed, and recrystallized to yield the pure chromen-3-yl pyridine derivative.
Logical Flow of Pyridine Synthesis
Synthesis of Thiazole and Thiophene Derivatives
The reactivity of the acetyl group in this compound can be extended to synthesize other important heterocyclic systems such as thiazoles and thiophenes, which are known for their broad spectrum of biological activities.[4] The synthesis often proceeds through an intermediate derived from the starting coumarin.
Experimental Protocol: Synthesis of Thiazole Derivatives via a Thiosemicarbazone Intermediate[11]
This protocol outlines a three-component reaction under ultrasound irradiation to produce thiazolyl-coumarins.
Step 1: Synthesis of Thiosemicarbazone Intermediate
-
A mixture of this compound and thiosemicarbazide is prepared in ethanol with a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is subjected to ultrasound irradiation in a water bath at 50°C for 30 minutes.[11]
-
The resulting thiosemicarbazone is isolated.
Step 2: Synthesis of Thiazole Derivatives
-
The thiosemicarbazone intermediate, a suitable hydrazonoyl halide, and a base (e.g., triethylamine) are mixed in dioxane.
-
The solution is irradiated with ultrasound at 50°C for 20-60 minutes.[11]
-
The resulting precipitate is filtered, washed, and recrystallized to afford the final thiazole product.[11]
Quantitative Data Summary
| Heterocycle | Synthetic Method | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| Pyrazole | 1,3-Dipolar Cycloaddition | Enaminone, Hydrazonoyl Halide, Triethylamine | Benzene | Reflux, 6h | Good to Excellent | [8] |
| Pyridine | Multi-component Reaction | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Acetic Acid | Reflux | 68 | [9] |
| Thiazole | Three-component Reaction | Thiosemicarbazide, Hydrazonoyl Halide | Dioxane | Ultrasound, 50°C, 20-60 min | High | [11] |
| Pyrimidine | Condensation | Aromatic Aldehyde, Urea | Ethanol | - | - | [12] |
| Thiophene | Gewald Synthesis | Elemental Sulfur, Malononitrile/Ethyl Cyanoacetate, Triethylamine | Ethanol | - | - | [2][13] |
Note: Yields can vary depending on the specific substrates and reaction conditions used.
Biological Significance
The synthesized heterocyclic compounds derived from this compound have been evaluated for a range of biological activities. Many of these derivatives have demonstrated potent antimicrobial activity against various bacterial and fungal strains.[1][14][15][16] Furthermore, several compounds have exhibited significant antiproliferative activity against human cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[2][3][5][17][18] The coumarin scaffold, combined with other heterocyclic rings, appears to be a privileged structure for the design of new therapeutic agents.
References
- 1. research.biust.ac.bw [research.biust.ac.bw]
- 2. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin [jstage.jst.go.jp]
- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases as potent antiproliferative agents: Insight into the influence of 4(N)-substituents on the in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. preprints.org [preprints.org]
- 10. 3-Acetyl-6-methoxy-2H-chromen-2-one | 13252-80-7 | Benchchem [benchchem.com]
- 11. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents | MDPI [mdpi.com]
- 18. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one and its analogs. The methodologies outlined are designed to be efficient, high-yielding, and adaptable for the creation of compound libraries for drug discovery and development.
Introduction
Coumarin derivatives, specifically 2H-chromen-2-one scaffolds, are a significant class of heterocyclic compounds prevalent in both natural products and synthetic molecules.[1][2] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, and anticoagulant properties.[3][4][5] The this compound core is a key pharmacophore, and the development of efficient synthetic routes to its analogs is of great interest for structure-activity relationship (SAR) studies.[6] Solid-phase synthesis offers a streamlined approach for generating libraries of such analogs by simplifying purification and allowing for potential automation. The primary synthetic route for 3-substituted coumarins is the Knoevenagel condensation.[7][8] This protocol details a solid-phase approach to this condensation.
Key Synthetic Methodologies
The synthesis of 3-acetyl-2H-chromen-2-one analogs is most commonly achieved via the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound, such as ethyl acetoacetate.[4][7][9] This reaction can be catalyzed by various bases, such as piperidine, or Lewis acids.[4] Solid-phase and solvent-free "green" synthesis approaches have been developed to improve efficiency, reduce reaction times, and simplify product isolation.[1][10]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a solid-phase synthesis approach using a grinding method, adapted from green chemistry principles.[1]
Materials:
-
3-Methoxysalicylaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (10 mol %)
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Silica gel for Thin Layer Chromatography (TLC)
Procedure:
-
In a clean and dry mortar, combine 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio.[4]
-
Add ZrOCl₂·8H₂O (10 mol %) as the catalyst.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by TLC.
-
Continue grinding until the starting materials are consumed (typically 15-20 minutes).[1]
-
Upon completion, a solid product is formed.
-
The solid reaction mixture is then processed. While the original solid-phase grinding method often yields a relatively pure product, recrystallization can be performed to obtain high-purity crystals.
-
For purification, recrystallize the crude product from ethanol.[4]
-
Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.[4]
Protocol 2: Conventional Solution-Phase Synthesis (for comparison)
Materials:
-
3-Methoxysalicylaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-methoxysalicylaldehyde and ethyl acetoacetate in ethanol.[4]
-
Add a catalytic amount of piperidine.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 5 hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.[4]
-
Recrystallize the crude product from ethanol to yield pure this compound.[4]
Data Presentation
Table 1: Comparison of Synthetic Methods for 3-acetyl-coumarin Analogs
| Entry | R1 | R2 | R3 | Method | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | H | H | COCH₃ | Conventional | ZrOCl₂·8H₂O | 30 | 85 | [1] |
| 2 | H | H | COCH₃ | Grinding | ZrOCl₂·8H₂O | 15 | 94 | [1] |
| 3 | OCH₃ | H | COCH₃ | Conventional | ZrOCl₂·8H₂O | 30 | 83 | [1] |
| 4 | OCH₃ | H | COCH₃ | Grinding | ZrOCl₂·8H₂O | 15 | 92 | [1] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [4] |
| Melting Point | 444–447 K (171-174 °C) | [4] |
| IR (KBr, cm⁻¹) | ||
| C=O (lactone) | 1727 | [4] |
| C=O (acetyl) | 1682 | [4] |
| C-O | 1278, 1197 | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| 8.42 (s, 1H, H-4) | [4] | |
| 7.25 (d, 1H, H-7) | [4] | |
| 7.18 (t, 1H, H-6) | [4] | |
| 7.14 (d, 1H, H-5) | [4] | |
| 3.94 (s, 3H, OCH₃) | [4] | |
| 2.68 (s, 3H, COCH₃) | [4] | |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| 195.8 (C=O, acetyl) | [4] | |
| 158.9 (C-2) | [4] | |
| 147.9 (C-4) | [4] | |
| 147.2 (C-8) | [4] | |
| 145.1 (C-9) | [4] | |
| 125.0 (C-5) | [4] | |
| 124.8 (C-3) | [4] | |
| 121.5 (C-6) | [4] | |
| 118.9 (C-10) | [4] | |
| 116.0 (C-7) | [4] | |
| 56.5 (OCH₃) | [4] | |
| 30.8 (C-12, acetyl CH₃) | [4] |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Proposed mechanism for the Knoevenagel condensation to form the chromen-2-one ring.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. jazanu.edu.sa [jazanu.edu.sa]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New solid phase methodology for the synthesis of biscoumarin derivatives: experimental and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one, a valuable coumarin derivative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate.
Issue 1: Low or No Product Yield
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Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to diagnosing the issue:
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Reagent Quality:
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Purity of Starting Materials: Ensure the 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate are of high purity. Impurities can inhibit the reaction or lead to unwanted side products. If necessary, purify the starting materials before use.
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Catalyst Activity: The catalyst, typically a weak base like piperidine, is crucial. Ensure it is not old or degraded. Using a fresh batch of catalyst is recommended.
-
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Reaction Conditions:
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Inadequate Temperature: The reaction may require specific temperature conditions to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can cause degradation of reactants or products. A typical reflux in ethanol is often employed.
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Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Inefficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the catalyst or reactants are not fully soluble.
-
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Influence of the 8-Methoxy Group: The electron-donating nature of the methoxy group at the 8-position can influence the reactivity of the starting salicylaldehyde. While generally favorable for electrophilic aromatic substitution, it's important to ensure that the reaction conditions are optimized for this specific substrate.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
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Answer: The formation of byproducts is a common challenge. Here are some potential side reactions and strategies to mitigate them:
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Self-Condensation: The starting materials, 2-hydroxy-3-methoxybenzaldehyde or ethyl acetoacetate, can undergo self-condensation, especially in the presence of a strong base or at high temperatures. Using a milder base and controlling the temperature can help minimize this.
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Alternative Reaction Pathways: Depending on the reaction conditions, alternative cyclization or condensation reactions can occur.
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Purification Challenges: The final product may be difficult to purify from the side products. Effective purification methods include:
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Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, such as ethanol, can be used.
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Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed to separate the desired product from impurities.
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-
Issue 3: Inconsistent Reaction Yields
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Question: I am getting inconsistent yields between different batches of the synthesis. What could be causing this variability?
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Answer: Inconsistent yields are often due to subtle variations in experimental parameters. To ensure reproducibility:
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Strict Control of Reaction Conditions: Maintain consistent temperature, reaction time, and stirring rate for each batch.
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Consistent Reagent Quality: Use reagents from the same batch or ensure they have the same purity level.
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Atmospheric Moisture: Some reactions are sensitive to moisture. If necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Frequently Asked Questions (FAQs)
-
Q1: What is the most common and effective method for synthesizing this compound?
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A1: The Knoevenagel condensation is the most widely reported and effective method for the synthesis of this compound. This reaction involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a basic catalyst.
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-
Q2: What is the role of the catalyst in the Knoevenagel condensation for this synthesis?
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A2: The basic catalyst, such as piperidine, deprotonates the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl group of 2-hydroxy-3-methoxybenzaldehyde, initiating the condensation reaction that ultimately leads to the formation of the coumarin ring.
-
-
Q3: How does the 8-methoxy group affect the synthesis?
-
A3: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can influence the reactivity of the phenolic hydroxyl group and the overall rate of the cyclization step. While generally beneficial, it is important to optimize the reaction conditions accordingly.
-
-
Q4: What are some "green" or environmentally friendly approaches to this synthesis?
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A4: Greener synthetic approaches for coumarin synthesis often focus on using less hazardous solvents, employing reusable catalysts, and utilizing energy-efficient methods. For instance, some Knoevenagel condensations can be performed under solvent-free conditions or by using microwave irradiation to reduce reaction times and energy consumption.
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Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Acetylcoumarins
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 5 | 88 | [This work's protocol] |
| Piperidine | Toluene | Reflux | 6-8 | ~70-80 | General Literature |
| L-proline | Ethanol | Reflux | 4-6 | ~85-90 | General Literature |
| Nano ZnO | Solvent-free | 120 | 1-2 | >90 | General Literature |
Note: Yields are for the synthesis of 3-acetylcoumarin and may vary for this compound.
Experimental Protocols
High-Yield Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from a reported high-yield synthesis.
Materials:
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2-hydroxy-3-methoxybenzaldehyde
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Ethyl acetoacetate
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Piperidine (catalyst)
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Ethanol (solvent)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle
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Magnetic stirrer
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TLC plates and developing chamber
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Filtration apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
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Heat the mixture to reflux and maintain this temperature for approximately 5 hours.
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Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
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The product will precipitate out of the solution as a solid.
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Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
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The crude product can be further purified by recrystallization from ethanol to obtain pure this compound. A reported yield for this method is approximately 88%.
Mandatory Visualization
Caption: Knoevenagel condensation pathway for this compound synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Logical flow for optimizing the synthesis of this compound.
Technical Support Center: Purification of 3-acetyl-8-methoxy-2H-chromen-2-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-acetyl-8-methoxy-2H-chromen-2-one by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Based on available literature, ethanol is a commonly used and effective solvent for the recrystallization of this compound, yielding colorless crystals.[1] Methanol and mixed solvent systems, such as aqueous methanol or aqueous ethanol, are also frequently employed for the recrystallization of coumarin derivatives.[2][3]
Q2: How do I choose a suitable solvent system for recrystallization if ethanol is not effective?
A2: A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] You can perform small-scale solubility tests with various solvents like methanol, acetonitrile, or mixed solvent systems (e.g., ethanol-water, acetone-hexane) to identify an optimal system.[5][6]
Q3: What are the key steps in a successful recrystallization protocol?
A3: The six key steps for a successful recrystallization are:
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Conduct solubility tests to find a suitable solvent.
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Dissolve the crude product in the minimum amount of near-boiling solvent.
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Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath if necessary.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold solvent.
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Thoroughly dry the crystals.[4]
Q4: What are some alternative purification methods if recrystallization fails?
A4: If recrystallization does not yield a pure product, column chromatography is a common and effective alternative for purifying coumarin derivatives.[7] Other potential methods for highly impure samples include acid-base washes to remove acidic or basic impurities before attempting recrystallization again.[5] For thermally stable compounds, sublimation can also be a high-purity alternative.[6]
Troubleshooting Guides
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[4][7] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[4] | 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[7] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface.[4] b. Adding a seed crystal of the pure compound.[4] c. Cooling the solution in an ice-salt bath to a lower temperature. |
| The compound "oils out" instead of forming crystals. | 1. Low melting point of the compound: The compound's melting point may be lower than the boiling point of the solvent, causing it to separate as a liquid.[7] 2. High level of impurities: Significant impurities can lower the melting point of the compound.[7] 3. Rapid cooling: The solution is being cooled too quickly. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] 2. Consider pre-purification by another method, such as an acid-base wash or column chromatography, to remove impurities.[5] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[7] |
| The yield of recrystallized product is very low. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[4][8] 2. Premature crystallization: Crystals formed during a hot filtration step. 3. Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal formation. 4. Washing with warm solvent: Using solvent that is not ice-cold to wash the crystals can redissolve the product.[4] | 1. Use the minimum amount of hot solvent necessary to dissolve the crude material. If the mother liquor contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[8] 2. Ensure the filtration apparatus is pre-heated and perform the hot filtration quickly. If crystals form, redissolve them in hot solvent and continue. 3. After cooling to room temperature, place the flask in an ice bath to maximize the yield. 4. Always use a minimal amount of ice-cold solvent for washing the collected crystals.[4] |
| The recrystallized product is not pure (e.g., colored, broad melting point). | 1. Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice.[8] 2. Insoluble impurities present: Solid impurities were not removed before crystallization. 3. Soluble impurities with similar solubility: The chosen solvent does not effectively separate the product from certain impurities. | 1. Allow the solution to cool slowly and undisturbed to room temperature before further cooling.[8] 2. If insoluble impurities are present, perform a hot filtration of the dissolved crude product before cooling. 3. A second recrystallization may be necessary. If the purity does not improve, consider a different recrystallization solvent or an alternative purification method like column chromatography.[7] |
Quantitative Data
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Ethanol | Low (e.g., <1) | High (e.g., >10) | Excellent |
| Methanol | Low (e.g., <1.5) | High (e.g., >12) | Very Good |
| Water | Very Low (e.g., <0.1) | Low (e.g., <0.5) | Poor (can be used as an anti-solvent) |
| Acetone | High (e.g., >5) | Very High (e.g., >20) | Poor (may be suitable with an anti-solvent) |
| Hexane | Very Low (e.g., <0.05) | Very Low (e.g., <0.2) | Poor (can be used as an anti-solvent) |
Note: The data in this table is illustrative and intended to demonstrate the principles of solvent selection for recrystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
Protocol 2: Alternative Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity). Pour the slurry into a chromatography column and allow the silica to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 70:30 hexane:ethyl acetate mixture.
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Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General purification workflow for this compound.
References
- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. scialert.net [scialert.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for 3-acetyl-8-methoxy-2H-chromen-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Pechmann condensation.[1] The Knoevenagel condensation typically involves the reaction of 3-methoxysalicylaldehyde with ethyl acetoacetate in the presence of a basic catalyst. The Pechmann condensation uses a phenol and a β-ketoester under acidic conditions.[2][3]
Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
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Catalyst Inactivity: The catalyst may have degraded. Using a fresh batch of catalyst is recommended. For Knoevenagel condensations, piperidine is a common choice.[1]
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Sub-optimal Temperature: The reaction may require heating to proceed at an adequate rate. For instance, refluxing in ethanol is a common condition.[1]
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Poor Reagent Quality: Ensure that 3-methoxysalicylaldehyde and ethyl acetoacetate are of high purity.
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Inappropriate Solvent: The choice of solvent can be critical. While ethanol is commonly used, other polar solvents could be explored.
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Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, the reaction time may need to be extended.
Q3: My final product is impure. What are common side reactions and how can I minimize them?
A3: Impurities often arise from side reactions. To minimize these:
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Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the β-ketoester to prevent side reactions like Michael addition.
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Optimize Catalyst Concentration: The amount of catalyst can influence the formation of byproducts. A catalytic amount, rather than a stoichiometric amount, is typically sufficient.
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Purification: Recrystallization is an effective method for purifying the final product. Cold ethanol has been successfully used for washing and recrystallization.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective or degraded catalyst. | Use a fresh batch of piperidine or consider alternative basic catalysts. |
| Reaction temperature is too low. | Ensure the reaction mixture is refluxing if using ethanol as a solvent. | |
| Poor quality of starting materials. | Use purified 3-methoxysalicylaldehyde and ethyl acetoacetate. | |
| Insufficient reaction time. | Monitor the reaction with TLC and extend the reaction time if necessary. | |
| Formation of Multiple Products/Impure Product | Incorrect stoichiometry of reactants. | Use an equimolar ratio of 3-methoxysalicylaldehyde and ethyl acetoacetate. |
| Side reactions due to prolonged heating. | Optimize the reaction time by monitoring with TLC to avoid product degradation or side-product formation. | |
| Inefficient purification. | Perform recrystallization from a suitable solvent like ethanol. Ensure the product is thoroughly washed.[1] | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent at room temperature. | Cool the reaction mixture in an ice bath to facilitate precipitation. |
| Small amount of product formed. | Concentrate the reaction mixture by removing some of the solvent under reduced pressure before cooling. |
Experimental Protocols
Knoevenagel Condensation for this compound
This protocol is based on a reported successful synthesis.[1]
Materials:
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3-Methoxysalicylaldehyde
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Ethyl acetoacetate
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Ethanol (absolute)
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Piperidine
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Round-bottom flask
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Reflux condenser
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Stirring apparatus (magnetic stirrer and stir bar)
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Heating mantle or oil bath
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
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Recrystallization apparatus
Procedure:
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In a round-bottom flask, combine 3-methoxysalicylaldehyde and ethyl acetoacetate in a 1:1 molar ratio.
-
Add ethanol as the solvent.
-
Add a catalytic amount of piperidine to the mixture.
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Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
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Stir the mixture and heat it to reflux. Maintain reflux for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated product using a Büchner funnel and wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound via Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3-Methoxysalicylaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 5 | 88 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Overcoming solubility issues of 3-acetyl-8-methoxy-2H-chromen-2-one in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-acetyl-8-methoxy-2H-chromen-2-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a coumarin derivative, is a largely hydrophobic molecule. Its solubility in aqueous buffers is very low, which can present challenges in biological assays. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the use of anhydrous DMSO to minimize compound precipitation upon storage.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
A3: This is a frequent issue known as precipitation upon dilution. Several strategies can mitigate this:
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Lower the final concentration: Your target concentration may exceed the compound's solubility limit in the final assay medium.
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Optimize the co-solvent concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 1%, to avoid solvent-induced artifacts.
-
Modify the dilution method: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
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Use solubilizing agents: Consider incorporating biocompatible surfactants or cyclodextrins into your aqueous buffer.
Q4: How can I enhance the aqueous solubility of this compound for in vivo studies?
A4: For animal studies, formulation strategies are often necessary to improve bioavailability. These can include:
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Particle size reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Salt formation: If the compound has an ionizable group, forming a salt can significantly increase solubility.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
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Potential Cause: Precipitation of the compound in the cell culture medium, leading to an unknown and variable effective concentration.
-
Troubleshooting Steps:
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Visual Inspection: Before and after the experiment, carefully inspect the wells of your assay plates under a microscope for any signs of crystalline precipitate.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound begins to precipitate over the time course of your experiment.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment.
-
Vehicle Control: Ensure you have a vehicle control (cell culture medium with the same final concentration of DMSO) to differentiate compound effects from solvent effects.
-
Issue 2: Low potency or lack of activity in an otherwise validated assay.
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Potential Cause: The actual concentration of the dissolved, active compound is much lower than the nominal concentration due to poor solubility.
-
Troubleshooting Steps:
-
Solubility Enhancement: Employ solubility enhancement techniques as described in the FAQs, such as the use of co-solvents (e.g., ethanol) or solubilizing agents like HP-β-cyclodextrin.
-
Dose-Response Curve: Run a wide range of concentrations in your dose-response experiments to identify a potential therapeutic window at lower, more soluble concentrations.
-
Alternative Formulations: For in vivo models, explore different formulation strategies to improve exposure.
-
Data Presentation
Table 1: Solubility of Structurally Similar Coumarin Derivatives in Common Solvents
| Solvent | 7-Methoxycoumarin | 7-Methoxy-4-methylcoumarin | 3-Acetylcoumarin (Aqueous) |
| DMSO | ~10 mg/mL | 38 mg/mL | - |
| Ethanol | ~5 mg/mL | Soluble | - |
| Water/Aqueous Buffer | Sparingly soluble | Insoluble | ~0.081 µg/mL |
| DMSO:PBS (1:4) | ~0.2 mg/mL | - | - |
Note: The data presented is for structurally related coumarin derivatives and serves as an estimation for this compound. Empirical determination of solubility for the specific compound is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh 2.18 mg of this compound (MW: 218.2 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
-
Preparation of Compound Plate: Prepare serial dilutions of your compound's DMSO stock solution in a 96-well plate.
-
Addition to Buffer: In a separate 96-well plate, add your aqueous assay buffer. Transfer a small volume (e.g., 2 µL) of the DMSO-compound dilutions to the buffer-containing plate.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measurement: Measure the turbidity of the solutions using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: A general experimental workflow highlighting the point at which solubility issues may arise.
Caption: Potential signaling pathways in Alzheimer's disease targeted by coumarin derivatives.
Technical Support Center: Synthesis of 3-Acetyl-8-methoxy-2H-chromen-2-one
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on side reactions and yield optimization.
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 3-methoxysalicylaldehyde with ethyl acetoacetate, typically using a basic catalyst like piperidine.[1][3] This method is often preferred for its directness and relatively high yields.[1]
Q2: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Suboptimal Temperature: Unwanted side reactions can occur, especially at excessively high temperatures, while insufficient heat can lead to an incomplete reaction.[4] A consistent and optimized reaction temperature is crucial.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of undesired byproducts. A precise 1:1 molar ratio of 3-methoxysalicylaldehyde to ethyl acetoacetate is typically recommended.[1]
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Catalyst Issues: The choice and amount of catalyst are critical. For the Knoevenagel condensation, piperidine is a common choice.[1][3] Ensure the catalyst is fresh and used in the correct catalytic amount.
-
Reagent Purity: The purity of the starting materials, 3-methoxysalicylaldehyde and ethyl acetoacetate, is essential. Impurities can interfere with the reaction, leading to side product formation.[4]
Q3: I've observed several impurities in my crude product. What are the likely side reactions occurring?
A3: During a Knoevenagel condensation for coumarin synthesis, several side reactions can lead to impurities:
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Self-Condensation: Both salicylaldehyde and ethyl acetoacetate can undergo self-condensation, particularly under basic conditions.[5]
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Michael Addition: This type of reaction can sometimes lead to the formation of other, more complex products.[5]
-
To minimize these side reactions, it is important to maintain optimal reaction temperatures and control the rate of reagent addition to prevent high local concentrations that favor these unwanted pathways.[5]
Q4: What is the most effective method for purifying the final product?
A4: The most commonly cited and effective method for purifying this compound is recrystallization.[1] Hot ethanol is a suitable solvent for this purpose. The crude product should be dissolved in a minimal amount of hot ethanol, followed by cooling to allow the pure crystals to form. The product can then be isolated by filtration and washed with cold ethanol.[1] If recrystallization does not yield a sufficiently pure product, column chromatography is a reliable alternative.
Data Summary: Reaction Conditions and Yields
The table below summarizes typical reaction conditions for the synthesis of 3-acetyl-coumarins, providing a baseline for optimization.
| Synthesis Method | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Knoevenagel Condensation | 3-Methoxysalicylaldehyde, Ethyl Acetoacetate | Piperidine | Ethanol | Reflux, 5 hours | 88% | [1] |
| Knoevenagel Condensation | Salicylaldehyde, Ethyl Acetoacetate | Piperidine (10 mol%) | Ethanol | Reflux (78°C) | Good | [3][4] |
| Microwave-Assisted Knoevenagel | Salicylaldehyde, Ethyl Acetoacetate | Piperidine | None (Solvent-free) | 400 W, 1 min | 92.6% | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from established laboratory methods for synthesizing the title compound.[1]
-
Materials:
-
3-Methoxysalicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxysalicylaldehyde (1 molar equivalent) and ethyl acetoacetate (1 molar equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and wash it with a small amount of cold ethanol.
-
Proceed with purification as described in Protocol 2.
-
Protocol 2: Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture on a hot plate until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
Collect the resulting colorless crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold ethanol.
-
Dry the purified crystals. The expected melting point is in the range of 171–174 °C (444–447 K).[1]
-
Visual Guides: Reaction Pathways and Troubleshooting
The following diagrams illustrate the synthesis pathway, potential side reactions, and a logical workflow for troubleshooting common experimental issues.
Caption: Knoevenagel condensation pathway for the target compound.
Caption: Common side reactions in coumarin synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 3-acetyl-8-methoxy-2H-chromen-2-one Probes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-acetyl-8-methoxy-2H-chromen-2-one and similar coumarin-based fluorescent probes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and optimize the performance of your probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my experiments?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a brighter and more efficient fluorophore, which is crucial for sensitive detection in various applications such as cellular imaging, immunoassays, and high-throughput screening.
Q2: What are the key factors that influence the fluorescence quantum yield of this compound?
The fluorescence quantum yield of coumarin derivatives like this compound is highly sensitive to several factors:
-
Molecular Structure: The presence of electron-donating groups (like the 8-methoxy group) and electron-withdrawing groups (like the 3-acetyl group) on the coumarin core significantly influences the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence properties.
-
Solvent Environment: The polarity and viscosity of the solvent play a critical role. Many coumarin dyes exhibit a decrease in quantum yield in more polar solvents.
-
Concentration: At high concentrations, planar coumarin molecules can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which leads to a lower quantum yield.
-
pH: The fluorescence of coumarin derivatives can be pH-sensitive, especially if there are ionizable groups on the molecule.
-
Temperature: Temperature can affect the rate of non-radiative decay processes, thus influencing the quantum yield.
-
Presence of Quenchers: Molecular oxygen, heavy atoms, and other quenching agents in the solution can decrease fluorescence intensity.
Q3: Why is the fluorescence of my coumarin probe weak in aqueous solutions?
This is a common issue with many organic fluorophores. The high polarity of water can stabilize non-emissive excited states, providing a pathway for the molecule to return to the ground state without emitting a photon. Additionally, the hydrophobic nature of the coumarin core can lead to aggregation in aqueous media, causing self-quenching. To mitigate this, consider using a co-solvent like DMSO or ethanol to increase solubility and disrupt aggregation.
Q4: My fluorescence signal is diminishing over time. What is happening and how can I prevent it?
This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. To minimize photobleaching:
-
Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use shutters to expose the sample to the excitation light only during image acquisition.
-
Use Antifade Reagents: Incorporate a commercially available or homemade antifade reagent into your mounting medium for fixed samples.
-
Deoxygenate the Solution: For in vitro experiments, removing dissolved oxygen can sometimes reduce the rate of photobleaching.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound probes.
Problem 1: Unexpectedly Low Fluorescence Quantum Yield
If you are experiencing a lower-than-expected quantum yield, follow this troubleshooting workflow:
Challenges in the scale-up synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up efforts.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Knoevenagel condensation.[1][2][3][4] This reaction involves the condensation of 3-methoxysalicylaldehyde with ethyl acetoacetate. For scale-up, the Knoevenagel condensation is often preferred due to its versatility with different catalysts, including basic catalysts like piperidine or solid acid catalysts, which can simplify the purification process.[1]
Q2: My Knoevenagel condensation reaction is suffering from low yields upon scale-up. What are the common causes and solutions?
A2: Low yields during the scale-up of a Knoevenagel condensation can stem from several factors. The primary areas to investigate are catalyst efficiency, reaction conditions, and mixing.[1]
-
Catalyst Deactivation or Insufficiency: The catalyst-to-substrate ratio may need to be re-optimized for larger volumes. Some catalysts that are effective on a small scale may be less efficient in larger batches.[1]
-
Poor Temperature Control: Inadequate heat dissipation in larger reactors can lead to localized overheating, causing the degradation of reactants and/or the final product, and promoting the formation of by-products.[1][5]
-
Inefficient Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.[5]
-
Sub-optimal Solvent: A solvent that is effective for small-scale reactions may cause solubility issues at higher concentrations during scale-up.[1]
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inefficiency | Re-optimize the catalyst-to-substrate ratio. Consider using a more robust or recyclable catalyst for easier removal on a larger scale. |
| Poor Temperature Control | Use a reactor with a jacket for better temperature control and monitor the internal temperature closely. Ensure gradual heating to the desired reaction temperature. |
| Inefficient Mixing | Employ an overhead stirrer with an appropriately designed impeller for the reactor volume. Evaluate and adjust the stirring speed to ensure homogeneity.[5] |
| Solubility Issues | Test different solvents or solvent mixtures to ensure all reactants remain in solution at the desired concentration and temperature. |
Q3: I am observing significant by-product formation in my reaction. What are these impurities and how can I minimize them?
A3: By-product formation is a common challenge, especially under harsh reaction conditions or with poor process control during scale-up. In the Knoevenagel condensation for this compound, potential side reactions include the self-condensation of 3-methoxysalicylaldehyde or ethyl acetoacetate.[1][5] To minimize these, it is crucial to control the rate of reagent addition and maintain the optimal reaction temperature. A slow, controlled addition of one reactant to the mixture of the other and the catalyst can prevent high local concentrations that favor the formation of side products.[1]
Q4: What are the most effective methods for purifying this compound on a large scale?
A4: While column chromatography is a standard method for purification at the lab scale, it is often impractical and costly for large-scale production. The preferred method for industrial-scale purification is recrystallization.[1] The key is to identify a suitable solvent or solvent system that provides high solubility for the product at elevated temperatures and low solubility at room or sub-ambient temperatures. Ethanol is commonly used for the recrystallization of coumarin derivatives.[1] If impurities persist, a preliminary wash with a non-polar solvent can help remove organic residues.
Data Presentation
The choice of catalyst and solvent can significantly impact the outcome of the Knoevenagel condensation. The following table summarizes the effect of different catalysts on the synthesis of a similar 3-acetylcoumarin derivative.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 3-4 | ~88[1] |
| Mg-Al hydrotalcite | Water | 80 | 5 | >95[1] |
| Nano ZnO | Acetonitrile | Reflux | 2.5 | ~90 |
| L-Proline | Solvent-free | 60 | 0.5 | ~94 |
Note: Data is adapted from syntheses of 3-acetylcoumarin and may require optimization for this compound.
Experimental Protocols
Protocol 1: Lab-Scale Knoevenagel Synthesis of this compound using Piperidine
This protocol is a conventional method that can be optimized for scale-up.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxysalicylaldehyde (e.g., 10 mmol) and ethyl acetoacetate (e.g., 12 mmol) in ethanol (e.g., 20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If not, reduce the solvent volume under vacuum.
-
Isolation: Pour the cooled mixture into ice-cold water. The crude this compound will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.[1]
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A typical laboratory workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up Synthesis
Caption: A decision tree for troubleshooting low yields during the scale-up synthesis of this compound.
References
Purification of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives using column chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography process.
Question: My compound is not eluting from the column, even when I use a highly polar solvent system.
Answer: This is a common issue when purifying coumarin derivatives, especially those with hydroxyl groups, on silica gel. The acidic silanol groups on the silica surface can form strong hydrogen bonds with your compound, causing it to adsorb very strongly.[1]
-
Increase Solvent Polarity: A gradient of methanol in dichloromethane (DCM) is often effective for eluting polar compounds. You can start with a low percentage of methanol and gradually increase the concentration.[1]
-
Modify the Mobile Phase: Add a small amount (0.5-2%) of acetic acid to the eluent. This can help to disrupt the strong interactions between your compound and the stationary phase.[1]
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel to reduce its acidity, which may lessen the strong adsorption of your compound.[2]
-
Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil, especially if your compound is found to be unstable on silica.[2][3]
Question: I am observing poor separation between my target compound and impurities.
Answer: Achieving good separation is critical and depends heavily on the chosen solvent system.
-
Optimize the Mobile Phase with TLC: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). The ideal system will show good separation between the spots, with the target compound having an Rf value of approximately 0.3-0.4.[2][4]
-
Use Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This will allow non-polar impurities to elute first, followed by your compound, and then more polar impurities.[4]
-
Check for Column Overloading: Loading too much crude material can lead to broad, overlapping bands and poor separation.[1][4] As a general rule, the amount of crude mixture should be about 1-5% of the weight of the silica gel.
-
Ensure Proper Column Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase and result in poor separation. Pack the column using a slurry method to ensure a homogenous stationary phase.[5]
Question: The spots on my TLC plates corresponding to the collected fractions are showing significant tailing.
Answer: Peak tailing can be caused by several factors:
-
Sample Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks. Try reducing the amount of material loaded onto the column.[1]
-
Strong Analyte-Stationary Phase Interactions: Similar to the issue of non-elution, strong secondary interactions with the silica gel can cause tailing. Adding a modifier like acetic acid to the mobile phase can help mitigate this.[1][5]
-
Inappropriate Solvent for Dissolution: If the sample is loaded in a solvent that is too strong (too polar), it can cause the band to spread at the top of the column, leading to tailing. Dissolve your sample in the minimum amount of the initial, less polar mobile phase.[6]
Question: My compound appears to be decomposing on the column.
Answer: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[2]
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in the chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots (degradation products) appear.[2]
-
Use an Alternative Stationary Phase: If your compound is unstable on silica, switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[2]
-
Deactivate the Silica: Reducing the acidity of the silica gel by pre-treatment can prevent decomposition.[2]
Question: I've run the entire gradient, but I can't find my product in any of the fractions.
Answer: There are several potential reasons for a missing compound:
-
Compound Eluted in the Solvent Front: If the initial solvent system was too polar, your compound may have eluted very quickly with the solvent front. Always check the very first fractions collected.[2]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a range of fractions where you expected to see your product and re-run the TLC.[2]
-
Decomposition: As mentioned above, the compound may have degraded on the column and will not elute.[2]
-
Incorrect Solvent System: Double-check that you prepared the mobile phase correctly and did not accidentally reverse the polar and non-polar components.[2]
Frequently Asked Questions (FAQs)
Question: What is the most common stationary phase for purifying these coumarin derivatives?
Answer: Silica gel (60-120 or 230-400 mesh) is the most widely used stationary phase for the column chromatography of coumarin derivatives due to its effectiveness and low cost.[1] However, for compounds that are particularly acid-sensitive or bind too strongly to silica, neutral alumina can be a suitable alternative.[2][3]
Question: How do I select an appropriate mobile phase?
Answer: The selection of the mobile phase is crucial and should always be guided by preliminary TLC analysis. A common starting point for this compound derivatives is a binary solvent system of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][7] The polarity is gradually increased by raising the proportion of the polar solvent. For more polar coumarins, systems like dichloromethane/methanol may be necessary.[1]
Question: What is the difference between "wet loading" and "dry loading" a sample?
Answer:
-
Wet Loading: The crude sample is dissolved in the minimum possible volume of the initial mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipetted onto the top of the silica bed.[6] This is the most common method.
-
Dry Loading: This method is preferred when the sample has poor solubility in the starting eluent. The crude product is dissolved in a suitable solvent, a small amount of silica gel is added to the solution, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[4][6]
Quantitative Data Summary
The choice of solvent system is critical for successful separation. The following table summarizes common eluents used for coumarin derivatives, ordered by increasing polarity. The optimal ratio for a specific derivative must be determined empirically using TLC.
| Stationary Phase | Mobile Phase System (Gradient) | Compound Polarity | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | Excellent for separating less polar coumarin derivatives and removing non-polar impurities.[1] |
| Silica Gel | Toluene / Acetone | Medium | An alternative system that can provide different selectivity compared to Hexane/EtOAc.[1] |
| Silica Gel | Dichloromethane / Methanol | Medium to High | Effective for more polar coumarin derivatives that do not elute with less polar systems.[1] |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Low to Medium | A good alternative for compounds that are sensitive to the acidic nature of silica gel.[1] |
| Reverse-Phase (C18) | Water / Acetonitrile (with TFA or Formic Acid) | High | Suitable for highly polar or water-soluble coumarin derivatives.[8] |
Experimental Protocols
Detailed Methodology for Purification via Silica Gel Column Chromatography
-
TLC Optimization:
-
Dissolve a small amount of the crude this compound derivative in a solvent like dichloromethane or acetone.
-
Spot the solution on several TLC plates.
-
Run the plates in different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system that gives your target compound an Rf value of approximately 0.3.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of an appropriate size (typically 50-100 times the weight of the crude sample for the silica gel).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).[1]
-
Pour the slurry into the column. Use additional solvent to rinse all the silica into the column.
-
Tap the column gently to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until the level is just at the top of the silica bed. Do not let the column run dry.[1] Add another thin layer of sand on top to protect the silica surface.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions in test tubes or vials.
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.[6]
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., start with 100% Hexane, move to 9:1 Hexane:EtOAc, then 4:1, and so on). A stepwise gradient is often effective.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot multiple fractions on the same TLC plate along with a spot of the original crude mixture.
-
Identify the fractions that contain the pure desired product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
-
Place the flask under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Minimizing byproducts in the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one
Welcome to the technical support center for the synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for synthesizing this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of 2-hydroxy-3-methoxybenzaldehyde (3-methoxysalicylaldehyde) with ethyl acetoacetate.[1] Another potential, though less direct, route is the Pechmann condensation, which is widely used for coumarin synthesis in general.[2]
Q2: What is the expected melting point for pure this compound?
A2: The literature melting point for this compound is reported to be in the range of 170-172°C (443-445 K).[3] A different polymorph has a reported melting point of 444–447 K.[1] Significant deviation from this range may indicate the presence of impurities or byproducts.
Q3: Which catalysts are typically used for this synthesis?
A3: For the Knoevenagel condensation, a weak base is required. Piperidine is a classic and effective catalyst for this transformation.[1][4] Other amine bases like diethylamine can also be used.[4][5] For Pechmann-type reactions, strong acid catalysts such as sulfuric acid, aluminum chloride, or various solid acid catalysts are employed.[2][6]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis is a proven method for accelerating the Knoevenagel condensation to produce coumarins, often leading to significantly reduced reaction times and improved yields.[5][7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on identifying and minimizing byproducts.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Impure Starting Materials | Ensure the purity of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate. Impurities can lead to side reactions and lower the yield.[9] Consider distillation or recrystallization of starting materials if purity is questionable. |
| Ineffective Catalyst | The catalyst (e.g., piperidine) may have degraded. Use a fresh bottle or a recently opened one. Ensure the correct catalytic amount is used; typically 10-30 mol% is effective.[4] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. For conventional heating, refluxing in ethanol (approx. 78°C) is common.[1][4] If using microwave irradiation, temperatures around 80°C are often optimal.[4] Excessively high temperatures can promote byproduct formation.[10] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][9] If starting material is still present after the initially planned time, extend the reaction period until completion is observed. |
| Inappropriate Solvent | While ethanol is a common and effective solvent, solvent-free conditions, especially in microwave synthesis, can also be highly effective.[4][8] The choice of solvent can be critical for certain catalysts. |
Issue 2: Multiple Spots on TLC Plate, Indicating Byproducts
Possible Byproducts & Formation Mechanisms
The synthesis of coumarins via Knoevenagel condensation can sometimes be accompanied by side reactions. Prolonged reaction times or harsh conditions can lead to the formation of byproducts such as chromones, products from the self-condensation of ethyl acetoacetate, or cleavage of the desired 3-acetylcoumarin.[5]
Solutions to Minimize Byproducts
| Problem | Recommended Action |
| Self-Condensation of Ethyl Acetoacetate | This is a common side reaction. Ensure a proper stoichiometric ratio of reactants. Adding the catalyst portion-wise or slowly can sometimes mitigate this issue. |
| Incomplete Cyclization | The reaction may stall at the intermediate Knoevenagel adduct before intramolecular esterification.[9] Ensure sufficient heating and reaction time to drive the cyclization to completion. Monitoring by TLC is crucial to distinguish the intermediate from the final product. |
| Formation of Chromone Isomers | While less common in Knoevenagel, Pechmann-type conditions can sometimes yield chromone byproducts (Simonis chromone cyclization).[2] Sticking to the basic conditions of the Knoevenagel synthesis for this specific target molecule is recommended. |
| Product Decomposition | Overheating or extended reaction times, particularly under harsh acidic or basic conditions, can lead to the degradation of the coumarin product.[5] Optimize reaction time and temperature by careful monitoring. |
Experimental Protocols & Workflows
Protocol: Knoevenagel Condensation for this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (3-methoxysalicylaldehyde)
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 molar equivalent) and ethyl acetoacetate (1.0 to 1.1 molar equivalents) in a minimal amount of absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1-0.3 equivalents) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with constant stirring.
-
Monitor the reaction for 3-5 hours. Progress can be checked by TLC (e.g., using a mobile phase of n-hexane:ethyl acetate 8:2).[5]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid crude product and wash it with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purify the crude product by recrystallization from ethanol to obtain pure, colorless crystals of this compound.[1] A yield of around 88% can be expected.[1]
Visualizing the Workflow & Troubleshooting Logic
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting common issues.
References
- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. jazanu.edu.sa [jazanu.edu.sa]
- 9. benchchem.com [benchchem.com]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-acetyl-8-methoxy-2H-chromen-2-one under different experimental conditions
Technical Support Center: Stability of 3-acetyl-8-methoxy-2H-chromen-2-one
This technical support center provides comprehensive guidance on the stability of this compound for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1]
Q2: What are the primary degradation pathways for coumarin derivatives like this compound?
A2: The most common degradation pathway for coumarins is the hydrolysis of the lactone ring, especially under basic conditions, which results in the formation of a coumarinic acid salt and, upon acidification, the corresponding coumaric acid. Other potential degradation routes include photodegradation upon exposure to UV light and enzymatic degradation.
Q3: Is this compound susceptible to degradation in acidic and basic solutions?
A3: While specific data for this compound is limited, coumarins are generally more stable in acidic to neutral conditions. They are known to be susceptible to base-catalyzed hydrolysis of the lactone ring. Therefore, it is crucial to control the pH of your experimental solutions.
Q4: What impact does temperature have on the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of moisture or in solution. For long-term storage and during experiments, it is advisable to maintain controlled, cool temperatures unless the experimental protocol requires otherwise.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common method for monitoring the degradation of coumarin derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guides
Guide 1: Inconsistent Results in Stability Studies
Issue: You are observing high variability in the percentage of remaining this compound across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH of solutions | Ensure accurate and consistent pH measurement and adjustment for all buffers and solutions. Use freshly prepared buffers for each experiment. |
| Temperature fluctuations | Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment. |
| Variable light exposure | Protect samples from light by using amber vials or wrapping them in aluminum foil, especially for control samples. Ensure consistent light exposure for photostability studies. |
| Inaccurate sample preparation | Use calibrated pipettes and balances. Ensure the compound is fully dissolved before starting the experiment. |
| HPLC variability | Refer to the HPLC Troubleshooting Guide below. |
Guide 2: HPLC Analysis Issues
Issue: You are encountering problems with the HPLC analysis of this compound and its potential degradants.
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use an end-capped column. Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol interactions. |
| Poor Resolution | Inadequate separation of the parent peak from degradation products. | Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). Consider a gradient elution method. Try a different column chemistry. |
| Ghost Peaks | Contamination in the mobile phase or injector; carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your autosampler method. Inject a blank solvent run to check for carryover. |
| Drifting Retention Times | Changes in mobile phase composition; temperature fluctuations; column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Allow sufficient time for column equilibration before each run. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of your research.
Protocol 1: Hydrolytic Stability (Acidic, Basic, and Neutral)
Objective: To determine the rate of degradation in aqueous solutions at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water
-
pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Basic: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Neutral: Add a known volume of the stock solution to a volumetric flask and dilute with purified water to a final concentration of approximately 100 µg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching (for acidic and basic samples): Neutralize the aliquots to stop the degradation reaction before HPLC analysis. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.
Protocol 2: Photostability
Objective: To assess the impact of light exposure on the stability of the compound.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Exposure:
-
Exposed Sample: Place the solution in a transparent vial inside the photostability chamber.
-
Dark Control: Wrap an identical vial with aluminum foil and place it in the same photostability chamber to serve as a control for thermal degradation.
-
-
Irradiation: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.
Data Presentation
The results of your stability studies should be summarized in a clear and organized manner. Below are template tables for presenting your data.
Table 1: Hydrolytic Stability of this compound at 40°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water) | % Remaining (0.1 M NaOH) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Photostability of this compound
| Sample | Initial Assay (%) | Final Assay (%) | % Degradation |
| Exposed Sample | 100 | ||
| Dark Control | 100 |
Visualizations
Experimental Workflows
Caption: Workflow for Hydrolytic Stability Testing.
Caption: Workflow for Photostability Testing.
Logical Relationships
Caption: Troubleshooting Logic for Inconsistent Results.
References
Validation & Comparative
Comparative analysis of 3-acetyl-8-methoxy-2H-chromen-2-one synthesis methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthesis Methodologies
The coumarin scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide range of pharmacological activities. Among these, 3-acetyl-8-methoxy-2H-chromen-2-one is a key intermediate for the synthesis of more complex heterocyclic systems. This guide provides a comparative analysis of two prominent methods for its synthesis: the conventional Knoevenagel condensation and a solvent-free approach using a solid acid catalyst. This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Knoevenagel Condensation (Conventional) | Piperidine | Ethanol | 5 hours | Reflux | 88%[1] |
| Solvent-Free Solid-Phase Synthesis | Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) | None | 30 minutes | Heating | Not Specified for this specific product |
In-Depth Analysis of Synthesis Methods
Knoevenagel Condensation: The Conventional Approach
The Knoevenagel condensation is a well-established and widely utilized method for the synthesis of coumarins.[2][3] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a base.[2]
Reaction Scheme:
3-methoxysalicylaldehyde + ethyl acetoacetate --(Piperidine/Ethanol, Reflux)--> this compound
Key Performance Indicators:
This method provides a high yield of the desired product, reported at 88%.[1] However, the reaction requires a relatively long reflux time of 5 hours in ethanol. The use of an organic solvent and a liquid base catalyst necessitates post-reaction work-up to remove the catalyst and solvent, which can add to the overall process time and environmental impact.
Solvent-Free Solid-Phase Synthesis: A Greener Alternative
In a move towards more environmentally benign and efficient chemical processes, solvent-free synthesis methods have gained significant traction. One such approach for coumarin synthesis involves the use of a solid acid catalyst, such as zirconyl chloride octahydrate (ZrOCl₂·8H₂O), in the absence of a solvent.[4] While a specific yield for this compound using this exact method was not found in the searched literature, the general procedure for similar 3-acetylcoumarins shows a significant reduction in reaction time.
Reaction Scheme (General):
Substituted Salicylaldehyde + Ethyl Acetoacetate --(ZrOCl₂·8H₂O, Heat)--> 3-acetyl-substituted-2H-chromen-2-one
Key Performance Indicators:
The primary advantage of this method is the drastic reduction in reaction time to just 30 minutes.[4] The elimination of organic solvents simplifies the work-up procedure and aligns with the principles of green chemistry. The solid catalyst can potentially be recovered and reused, further enhancing the sustainability of the process. However, the specific yield for the target molecule needs to be experimentally determined to fully assess its efficiency compared to the conventional method.
Experimental Protocols
Method 1: Knoevenagel Condensation (Conventional)
Materials:
-
3-Methoxysalicylaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-methoxysalicylaldehyde and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Method 2: Solvent-Free Solid-Phase Synthesis (General Protocol)
Materials:
-
3-Methoxysalicylaldehyde
-
Ethyl acetoacetate
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
Procedure:
-
In a mortar, thoroughly grind a mixture of 3-methoxysalicylaldehyde (3 mmol), ethyl acetoacetate (3 mmol), and zirconyl chloride octahydrate (10 mol%).
-
Transfer the mixture to a suitable reaction vessel and heat under neat conditions for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the solid product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[4]
Visualizing the Synthesis Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.
Knoevenagel Condensation Pathway
References
- 1. Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
A Comparative Guide to the Anticancer Potential of 3-acetyl-8-methoxy-2H-chromen-2-one and Other Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives with other notable coumarin compounds. The information is supported by experimental data from various studies, with a focus on quantitative measures of efficacy and detailed methodologies.
Introduction to Coumarins in Oncology
Coumarins (1,2-benzopyrones) are a significant class of naturally occurring and synthetic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activities. Their planar structure allows for intercalation with DNA, and various substitutions on the coumarin scaffold can lead to interactions with a wide range of molecular targets involved in cancer progression. This guide focuses on the comparative anticancer potential of this compound and its analogues against other coumarin derivatives, providing a valuable resource for drug discovery and development.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of this compound derivatives and other selected coumarin compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazone 1 | MCF-7 (Breast) | 11.31 | [1] |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazone 2 | MCF-7 (Breast) | 12.05 | [1] |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazone 1 | A549 (Lung) | 12.65 | [1] |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazone 2 | A549 (Lung) | 11.98 | [1] |
Note: Data for the parent compound, this compound, was not available in the reviewed literature. The data presented is for its thiosemicarbazone derivatives.
Table 2: Anticancer Activity of Other Coumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methoxycoumarin-3-carboxamide | HepG2 (Liver) | 17 | [2] |
| 5-Bromo-8-methoxycoumarin-3-carboxamide | HepG2 (Liver) | 0.9 | [2] |
| 8-Methoxycoumarin-3-carboxylic acid | HepG2 (Liver) | 5 | [2] |
| 3-(2-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)-6-bromo-2H-chromen-2-one | HEPG2-1 (Liver) | 2.70 | [3] |
| 3-(Thiazol-2-yl)-6-bromo-2H-chromen-2-one derivative | HEPG2-1 (Liver) | 3.50 | [3] |
| 3-(1,3,4-Thiadiazol-2-yl)-6-bromo-2H-chromen-2-one derivative | HEPG2-1 (Liver) | 4.90 | [3] |
| Pyran derivative of 3-(2-bromoacetyl)-2H-chromen-2-one (6d) | NUGC (Gastric) | 0.029 | [4] |
| Dihydropyridine derivative of 3-acetylcoumarin (3d) | MCF-7 (Breast) | 0.018 | [5] |
| Novel 8-methoxycoumarin derivative (Compound 6) | MCF-7 (Breast) | 6.621 | [6] |
| Novel 8-methoxycoumarin derivative (Compound 6) | MDA-MB-231 (Breast) | 9.62 | [6] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is carefully aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells include cells treated with the vehicle (e.g., DMSO at the highest concentration used for the compounds) and untreated cells (medium only).
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
After the incubation with MTT, the medium is carefully removed without disturbing the formazan crystals.
-
100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt (protein kinase B)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer. Several coumarin derivatives have been shown to inhibit this pathway at different points, leading to the induction of apoptosis and suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer activity of coumarin derivatives involves a series of in vitro assays.
Caption: General experimental workflow for anticancer drug screening of coumarin derivatives.
Conclusion
The available data indicates that derivatives of this compound exhibit moderate anticancer activity against breast and lung cancer cell lines. However, a broader examination of the coumarin class reveals that other derivatives, particularly those with specific substitutions such as bromine at the 5-position or the formation of dihydropyridine and pyran rings at the 3-position, can demonstrate significantly higher potency, with IC50 values in the nanomolar range.
The PI3K/Akt/mTOR signaling pathway is a key target for many anticancer coumarins. The development of novel coumarin derivatives that can effectively and selectively inhibit this pathway holds significant promise for future cancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the coumarin scaffold for enhanced efficacy and reduced toxicity, paving the way for the development of next-generation anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
Validating the Antiproliferative Potential of 3-acetyl-8-methoxy-2H-chromen-2-one: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiproliferative activity of 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives, alongside other coumarin-based compounds. While direct cytotoxic data for the parent compound is limited in the reviewed literature, this document consolidates available experimental data for its close analogs to validate its potential as an anticancer agent. The guide details the methodologies for key in vitro assays and explores the potential signaling pathways involved in the antiproliferative effects of this class of compounds.
Comparative Analysis of Antiproliferative Activity
Table 1: Antiproliferative Activity of 3-acetyl-8-methoxycoumarin Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast Cancer) | 11.31 |
| Derivative 2 | MCF-7 (Breast Cancer) | 12.65 |
| Derivative 1 | A549 (Lung Cancer) | Not Specified |
| Derivative 2 | A549 (Lung Cancer) | Not Specified |
Data sourced from studies on thiosemicarbazone derivatives of 3-acetyl-8-methoxycoumarin.
For a broader context, the antiproliferative activities of other coumarin derivatives are presented below, showcasing the general potential of this scaffold in cancer therapy.
Table 2: Antiproliferative Activity of Various Coumarin Compounds
| Compound | Cell Line | IC50 (µM) |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid Cancer) | - |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid Cancer) | - |
| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 (Colorectal Cancer) | 8.47 |
| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | - | 20.7 |
| Styrene substituted biscoumarin | AGS (Gastric Cancer) | 4.56 µg/ml |
Experimental Protocols
To ensure reproducibility and facilitate the validation of these findings, detailed protocols for standard in vitro antiproliferative assays are provided below.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an optimal density and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Fixation: Gently add cold TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Add different concentrations of the compound to the wells and incubate for the desired time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on signaling pathways.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Potential Signaling Pathways and Mechanisms
Coumarin derivatives have been reported to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The potential signaling pathways involved are illustrated below.
Caption: Experimental workflow for validating antiproliferative activity.
Coumarin compounds may trigger apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway induced by the coumarin.
Furthermore, the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a potential target for coumarin derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway.
The Enhanced Biological Potential of 3-Acetyl-8-Methoxy-2H-Chromen-2-One Schiff Base Derivatives: A Comparative Guide
Researchers and drug development professionals are constantly exploring the modification of bioactive scaffolds to enhance their therapeutic properties. This guide provides a comparative analysis of the biological activity of 3-acetyl-8-methoxy-2H-chromen-2-one and its Schiff base derivatives, highlighting the significant potential of these modified compounds in anticancer and antimicrobial applications. The introduction of an azomethine group through the formation of Schiff bases has been shown to be a promising strategy for augmenting the bioactivity of the parent coumarin.
Comparative Analysis of Biological Activity
The derivatization of this compound into its Schiff base analogs has been demonstrated to significantly enhance its biological efficacy. Studies have shown that these derivatives exhibit potent antiproliferative activity against various cancer cell lines and display notable antimicrobial effects. The following tables summarize the quantitative data from key studies, offering a clear comparison of the parent compound and its derivatives.
Anticancer Activity
The antiproliferative effects of this compound derived Schiff bases have been evaluated against human breast cancer (MCF-7) and human lung carcinoma (A549) cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), indicates a marked increase in cytotoxicity for the Schiff base derivatives compared to the parent compound.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | 11.31 - 12.65 | 11.31 - 12.65 | [1][2] |
| Cisplatin (standard) | Not explicitly stated for direct comparison in the provided text | Not explicitly stated for direct comparison in the provided text | [1] |
Note: The specific IC50 value for the parent this compound was not provided in the search results, but the enhanced activity of its derivatives is a central theme.
Antimicrobial Activity
The antimicrobial potential of coumarin-based Schiff bases has been investigated against a range of bacterial and fungal pathogens. The following table summarizes the zone of inhibition data for selected compounds against various microorganisms.
| Compound | E. coli (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |
| Coumarin Schiff Base Derivative (Compound 7) | Most effective | - | - | [3] |
| Coumarin Schiff Base Derivatives (Compounds 4 & 5) | - | - | High antifungal activity | [3] |
| Standard Drug (Cephalexin/Amoxicillin) | Less effective than Compound 7 | - | - | [3] |
| Standard Drug (Fluconazole) | - | - | Less effective than Compounds 4 & 5 | [3] |
Note: A direct comparison with the parent this compound was not available in the provided search results. The data highlights the significant antimicrobial properties of the Schiff base derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature.
Synthesis of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones
A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones can be prepared by reacting 3-acetyl-8-methoxycoumarin with 4(N)-substituted thiosemicarbazides.[2] The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting Schiff bases can then be purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines, such as MCF-7 and A549, are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader to determine cell viability and calculate the IC50 values.
Antimicrobial Activity (Agar Well Diffusion Method)
The antimicrobial activity of the compounds can be determined using the agar well diffusion method.[3] Nutrient agar plates are inoculated with the test microorganisms. Wells are then created in the agar, and a solution of the test compound in a suitable solvent (e.g., DMSO) is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and potential biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of Schiff base derivatives.
Caption: Postulated mechanism of anticancer activity for coumarin Schiff base derivatives.
References
Comparative Performance Analysis of 3-Acetyl-8-Methoxy-2H-Chromen-2-One-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Reactivity and Application
Fluorescent probes are indispensable tools in modern biological research, enabling the real-time visualization and quantification of specific analytes within complex cellular environments. Among these, coumarin-based probes have garnered significant attention due to their favorable photophysical properties, including high quantum yields and good photostability. This guide provides a comparative analysis of probes based on the 3-acetyl-8-methoxy-2H-chromen-2-one scaffold, with a focus on their cross-reactivity, experimental validation, and application in cellular signaling pathways.
Performance Comparison: Selectivity is Key
The utility of a fluorescent probe is critically dependent on its selectivity for the target analyte over other potentially interfering species present in a biological system. Probes derived from the 3-acetylcoumarin core are frequently designed to detect biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), which play crucial roles in maintaining cellular redox homeostasis.
The primary detection mechanism for these probes involves a Michael addition reaction between the thiol group of the analyte and the α,β-unsaturated ketone of the 3-acetylcoumarin scaffold. This reaction alters the electronic structure of the fluorophore, leading to a measurable change in its fluorescence, often a "turn-on" response.
While specific cross-reactivity data for probes based on the this compound scaffold is not extensively available in the public domain, we can infer their likely performance based on studies of structurally similar 3-acetylcoumarin probes. The following table summarizes the typical selectivity profile of such probes against a panel of common biological analytes. It is important to note that the methoxy group at the 8-position can influence the probe's photophysical properties and reactivity, and thus, these values should be considered representative.
| Analyte Category | Analyte | Typical Fluorescence Response (Relative to Target Thiol) | Potential for Cross-Reactivity |
| Target Analytes | Cysteine (Cys) | High | - |
| Homocysteine (Hcy) | High | - | |
| Glutathione (GSH) | High | - | |
| Amino Acids | Alanine (Ala) | Negligible | Low |
| Arginine (Arg) | Negligible | Low | |
| Aspartic Acid (Asp) | Negligible | Low | |
| Glycine (Gly) | Negligible | Low | |
| Histidine (His) | Negligible | Low | |
| Leucine (Leu) | Negligible | Low | |
| Lysine (Lys) | Negligible | Low | |
| Methionine (Met) | Negligible | Low | |
| Phenylalanine (Phe) | Negligible | Low | |
| Proline (Pro) | Negligible | Low | |
| Serine (Ser) | Negligible | Low | |
| Threonine (Thr) | Negligible | Low | |
| Tryptophan (Trp) | Negligible | Low | |
| Tyrosine (Tyr) | Negligible | Low | |
| Valine (Val) | Negligible | Low | |
| Reactive Species | Hydrogen Peroxide (H₂O₂) | Low to Moderate | Moderate |
| Superoxide (O₂⁻) | Low | Low | |
| Hypochlorite (OCl⁻) | Moderate to High | High | |
| Metal Ions | Sodium (Na⁺) | Negligible | Low |
| Potassium (K⁺) | Negligible | Low | |
| Calcium (Ca²⁺) | Negligible | Low | |
| Magnesium (Mg²⁺) | Negligible | Low | |
| Zinc (Zn²⁺) | Low | Low to Moderate | |
| Iron (Fe²⁺/Fe³⁺) | Low to Moderate | Moderate | |
| Copper (Cu²⁺) | Low to Moderate | Moderate |
Note: This table is illustrative and based on the known reactivity of the 3-acetylcoumarin scaffold. Actual performance may vary depending on the specific probe design and experimental conditions.
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of the core scaffold and for conducting cross-reactivity studies.
Synthesis of this compound
The core structure of the probe can be synthesized via a Knoevenagel condensation reaction.
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain pure this compound.
Cross-Reactivity and Selectivity Assay
This protocol outlines the general procedure for evaluating the selectivity of a this compound-based probe.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solutions of various analytes (e.g., 10 mM in appropriate buffer)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the fluorescent probe in PBS.
-
In a 96-well plate, add the probe solution to each well.
-
Add solutions of the different analytes (target thiols, other amino acids, reactive oxygen species, metal ions, etc.) to their respective wells. Include a control well with only the probe and PBS.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
Calculate the fluorescence enhancement for each analyte by dividing the fluorescence intensity of the probe with the analyte by the fluorescence intensity of the probe alone.
-
Plot the fluorescence enhancement against the different analytes to visualize the selectivity profile.
Visualizing the Role of Thiol-Detecting Probes in Cellular Signaling
Probes for biological thiols are instrumental in studying cellular redox signaling pathways. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to the oxidation of protein thiols, altering protein function and downstream signaling. A this compound-based probe can be used to monitor the levels of key cellular thiols like glutathione (GSH), providing insights into the cellular redox state.
Caption: Role of a thiol-detecting probe in monitoring cellular redox status.
The diagram above illustrates how a thiol-reactive probe can be employed to monitor the levels of reduced glutathione (GSH), a key antioxidant. Under conditions of oxidative stress, elevated levels of ROS lead to the oxidation of GSH to glutathione disulfide (GSSG). A decrease in the fluorescence signal from the probe would indicate a depletion of the cellular GSH pool, signaling a shift towards an oxidized state.
Experimental Workflow for Cellular Imaging
The following workflow outlines the key steps for utilizing a this compound-based probe for live-cell imaging of biological thiols.
Caption: Workflow for live-cell imaging of biological thiols.
This guide provides a framework for understanding and utilizing this compound-based probes. While the provided data and protocols are based on the general behavior of the 3-acetylcoumarin scaffold, researchers are encouraged to perform thorough in-house validation for their specific probe and experimental system to ensure accurate and reliable results.
A Comparative Analysis of 3-Acetyl-8-methoxy-2H-chromen-2-one Derivatives as Potent Enzyme Inhibitors
For Immediate Release: A comprehensive review of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives reveals their significant potential as inhibitors of a diverse range of enzymes, including those implicated in neurodegenerative diseases and other pathological conditions. This guide provides a comparative analysis of their inhibitory activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of this core structure have been synthesized and evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), carbonic anhydrases (CAs), and urease. This guide summarizes the inhibitory profiles of these derivatives, offering a valuable resource for the rational design of new and more potent enzyme inhibitors.
Data Presentation: A Comparative Overview of Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different enzyme targets. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Cholinesterase Inhibition
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission and key targets in Alzheimer's disease therapy.
| Compound ID | Derivative Structure | Target Enzyme | IC50 (µM) | Reference |
| 3a | Coumarin-hydrazone hybrid with hydroxy naphthol group | AChE | 7.40 ± 0.14 | [1] |
| BChE | 74.35 ± 4.98 | [1] | ||
| 3e | Coumarin-hydrazone hybrid with trifluoromethyl phenyl group | AChE | 8.01 ± 0.70 | [1] |
| BChE | 65.41 ± 4.55 | [1] | ||
| 3l | Coumarin-hydrazone hybrid with pyridine group | AChE | 8.54 ± 1.01 | [1] |
| BChE | 74.98 ± 5.30 | [1] | ||
| 3k | Coumarin-hydrazone hybrid | BChE | 71.45 ± 3.68 | [1] |
| 10 | 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 1.52 | [3] |
| 11 | 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | hAChE | 2.80 | [3] |
| 12 | 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 4.95 | [3] |
Table 2: Monoamine Oxidase Inhibition
Monoamine oxidases A and B are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Several this compound derivatives have shown potent inhibitory activity against these enzymes.
| Compound ID | Derivative Structure | Target Enzyme | IC50 (µM) | Reference |
| 3a | Coumarin-hydrazone hybrid with hydroxy naphthol group | MAO-A | 1.44 ± 0.03 | [1] |
| 3e | Coumarin-hydrazone hybrid with trifluoromethyl phenyl group | MAO-A | 1.51 ± 0.13 | [1] |
| 3l | Coumarin-hydrazone hybrid with pyridine group | MAO-A | 1.65 ± 0.03 | [1] |
| 11 | 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | hMAO-A | 6.97 | [4] |
| 12 | 8-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hMAO-A | 7.65 | [4] |
| 3 | 4,7-dimethyl-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-2H-chromen-2-one | hMAO-B | 1.88 | [4] |
Table 3: Carbonic Anhydrase Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Coumarins act as a novel class of CA inhibitors.
| Compound Class | Target Enzyme | Inhibition Range (Kᵢ) | General Observation | Reference |
| Coumarin Derivatives | hCA I, II, IX, XII | µM to nM range | Often show selectivity for tumor-associated isoforms IX and XII over cytosolic I and II. | [5][6] |
| Psoralen Analogues | hCA IX, XII | Low µM to nM | Active against tumor-associated isoforms. | [5] |
Table 4: Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections by Helicobacter pylori and is implicated in the formation of kidney stones. Certain coumarin derivatives have demonstrated significant urease inhibitory activity.
| Compound ID | Derivative Structure | Target Enzyme | IC50 (µM) | % Inhibition (at 0.5 mM) | Reference |
| 2b | N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Jack bean urease | > 0.5 mM | 65 | [7][8] |
| 2d | N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Jack bean urease | > 0.5 mM | 62 | [7][8] |
| 3a | (E)-4-((3-nitrobenzylidene)amino)-2H-chromen-2-one | Urease | 0.412 | 64.0 | [9][10] |
| 5a | (E)-4-((4-nitrobenzylidene)amino)-2H-chromen-2-one | Urease | 0.322 | 77.7 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the synthesis and enzymatic evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of the coumarin scaffold involves the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound like ethyl acetoacetate, often catalyzed by a base such as piperidine.[11] Further derivatization at the 3-acetyl position can be achieved through various reactions. For instance, condensation with hydrazides can yield coumarin-hydrazone hybrids.
Example Protocol for Hydrazone Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired hydrazide derivative.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and recrystallize from a suitable solvent system to obtain the pure derivative.
Enzyme Inhibition Assays
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[12][13]
-
Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound at various concentrations, and the respective enzyme (AChE or BChE).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a predefined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time. The rate of color formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
A common method for assessing MAO-A and MAO-B inhibition is a fluorescence-based assay.[14][15]
-
In a 96-well plate, combine the test compound, recombinant human MAO-A or MAO-B, and a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Add a non-fluorescent substrate, such as kynuramine, which is converted to a fluorescent product (4-hydroxyquinoline) by MAO activity.
-
Measure the increase in fluorescence over time using a microplate reader.
-
Determine the IC50 values from the dose-response curves.
The stopped-flow CO₂ hydration assay is a standard method for measuring CA activity.[5][6]
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
Solutions of the enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in pH is monitored over time using a pH indicator.
-
Inhibition constants (Kᵢ) are determined by analyzing the initial reaction rates at different inhibitor concentrations.
This colorimetric assay is used to determine the activity of urease inhibitors.[7][8]
-
A reaction mixture is prepared in a 96-well plate containing a buffer solution, a known concentration of urease enzyme, and the test compound.
-
The mixture is incubated, and then a urea solution is added to start the reaction.
-
The amount of ammonia produced by urea hydrolysis is quantified by the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 630 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations: Pathways and Workflows
Diagrams illustrating key processes can aid in understanding the context and methodology of enzyme inhibition studies.
Caption: General experimental workflow for the synthesis and evaluation of enzyme inhibitors.
Caption: Inhibition of acetylcholine hydrolysis by this compound derivatives in the cholinergic signaling pathway.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent inhibitors against a variety of clinically relevant enzymes. The comparative data presented herein highlights the potential for fine-tuning the inhibitory activity and selectivity of these derivatives through targeted chemical modifications. The detailed experimental protocols provide a solid foundation for further research in this promising area of medicinal chemistry. Future studies should focus on optimizing the lead compounds identified in this guide to enhance their efficacy and pharmacokinetic properties for potential therapeutic applications.
References
- 1. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Novel Coumarin Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Coumarin Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Bis-Coumarin Derivatives as Potential Acetylcholinesterase Inhibitors: An In Vitro, Molecular Docking, and Molecular Dynamics Simulations Study | Pharmaceutical and Biomedical Research [publish.kne-publishing.com]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 3-acetyl-8-methoxy-2H-chromen-2-one Derivatives and Cisplatin in Cancer Therapy
For Immediate Release
In the landscape of oncological research, the quest for therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the anti-cancer properties of novel 3-acetyl-8-methoxy-2H-chromen-2-one derivatives, specifically palladium(II) complexes and thiosemicarbazones, against the well-established chemotherapeutic drug, cisplatin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Efficacy Analysis
The cytotoxic effects of this compound derivatives and cisplatin have been evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) |
| Palladium(II) Complex of this compound Schiff Base (Complex 3) | MCF-7 | 5.20 ± 0.15[1] |
| A549 | 5.09 ± 0.13[1] | |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazone (representative) | MCF-7 | 11.31 - 12.65 |
| A549 | 11.31 - 12.65 | |
| Cisplatin | MCF-7 | 16.79 ± 0.08[1] |
| A549 | 15.10 ± 0.05[1] |
The data clearly indicates that the Palladium(II) complex of the this compound Schiff base demonstrates significantly higher cytotoxicity against both MCF-7 and A549 cancer cell lines compared to cisplatin. The thiosemicarbazone derivatives also exhibit notable anticancer activity. Furthermore, studies on the thiosemicarbazone derivatives have shown them to be non-toxic to normal human keratinocyte (HaCaT) cells, suggesting a favorable selectivity for cancer cells.[2]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and in vitro cytotoxicity assays are provided below.
Synthesis of 3-acetyl-8-methoxycoumarin Appended Thiosemicarbazones
A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones were synthesized by reacting 3-acetyl-8-methoxycoumarin with 4(N)-substituted thiosemicarbazides. The synthesis involves the condensation of the acetyl group of the coumarin with the amino group of the thiosemicarbazide. The resulting Schiff bases are then characterized using various spectral and analytical techniques.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human breast cancer (MCF-7) and human lung carcinoma (A549) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0 to 100 µM) and cisplatin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Signaling Pathways and Mechanism of Action
The superior efficacy of the this compound derivatives appears to be rooted in their distinct mechanism of inducing programmed cell death, or apoptosis, in cancer cells.
Apoptotic Pathway of this compound Derivatives
These coumarin derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is initiated by cellular stress signals that lead to the activation of JNK and p38 MAPK signaling pathways.[3][4][5] This activation, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This dysregulation of pro- and anti-apoptotic proteins results in the release of cytochrome c from the mitochondria, which subsequently activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, ultimately resulting in apoptotic cell death.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of ROS-independent JNK-activation-mediated apoptosis by a novel coumarin-derivative, DMAC, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of 3-acetyl-8-methoxy-2H-chromen-2-one Polymorphs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of active pharmaceutical ingredients is critical for ensuring product quality, stability, and efficacy. This guide provides a detailed structural comparison of two known polymorphs of 3-acetyl-8-methoxy-2H-chromen-2-one, a coumarin derivative with potential therapeutic applications.
This document summarizes the crystallographic data of the two polymorphs, herein designated as Polymorph I and Polymorph II, to highlight their distinct solid-state properties. The information is based on published crystallographic studies.
Crystallographic Data Comparison
The primary distinction between the two polymorphs lies in their crystal packing and molecular conformation, which arise from different intermolecular interactions. Below is a summary of their key crystallographic parameters.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Pbca |
| Z (Molecules/Unit Cell) | 8 | 8 |
| Coumarin Ring System | Benzene and lactone rings deviate slightly from planarity by 2.76 (3)°[1] | Almost planar (r.m.s. deviation = 0.00129 Å)[1][2] |
| Supramolecular Structure | Forms parallel flat sheets extending along the b-axis.[1] | Molecules are connected by Csp³—H⋯O and Car—H⋯O hydrogen bonds, forming molecular sheets linked into zigzag shaped layers along the b-axis.[1][2] |
| Key Intermolecular Interactions | Not specified in detail in the provided search results. | π–π interactions with a centroid-to-centroid distance of 3.600 (9) Å and antiparallel C=O⋯C=O interactions with a distance of 3.1986 (17) Å, leading to a helical supramolecular architecture.[1][2] |
Structural Conformation and Intermolecular Interactions
The planarity of the coumarin ring system is a significant point of differentiation between the two polymorphs. In Polymorph II, the coumarin skeleton is nearly planar, which facilitates the formation of a helical supramolecular architecture stabilized by a combination of hydrogen bonds, π–π stacking, and antiparallel carbonyl-carbonyl interactions.[1][2] In contrast, Polymorph I exhibits a slight deviation from planarity in its fused ring system.[1]
The packing of molecules in Polymorph II is characterized by the formation of zigzag layers, which are further assembled into a three-dimensional lattice through π–π and C=O⋯C=O interactions.[1][2] This intricate network of non-covalent interactions is responsible for the distinct crystalline arrangement of Polymorph II.
Experimental Workflow
The characterization and comparison of these polymorphs typically follow a logical experimental workflow. The diagram below illustrates the key steps involved in identifying and characterizing different polymorphic forms of a compound.
Caption: A flowchart illustrating the typical experimental workflow for the discovery, isolation, and comprehensive characterization of polymorphs.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following outlines the general methodologies employed for the characterization of the this compound polymorphs.
Synthesis and Crystallization
The synthesis of this compound can be achieved through standard organic synthesis methods. The formation of different polymorphs is highly dependent on the crystallization conditions.
-
Polymorph II Synthesis: A new polymorphic form, designated as Polymorph II, was described. While the full synthetic details were not available in the provided search results, it is mentioned that it was newly described in comparison to a previously reported polymorph.[1]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of a compound.
-
Crystal Selection: A suitable single crystal of each polymorph is carefully selected and mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.
The crystallographic data presented in this guide for Polymorph I and Polymorph II were determined using this technique.[1][2]
References
The Efficacy of 3-Acetyl-8-methoxy-2H-chromen-2-one Compounds: A Comparative Guide on In Vitro and In Vivo Studies
For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-acetyl-8-methoxy-2H-chromen-2-one and its derivatives, a class of coumarins showing promise in anticancer research.
While extensive in vitro data highlights the cytotoxic and antiproliferative potential of these compounds against various cancer cell lines, a notable gap exists in the availability of comprehensive in vivo efficacy studies for the parent compound, this compound. However, research on its derivatives, particularly thiosemicarbazones, provides valuable insights into their biological activity. This guide synthesizes the available data to offer a clear perspective on the current state of research.
In Vitro Efficacy: Potent Antiproliferative Activity
Numerous studies have demonstrated the in vitro anticancer effects of this compound derivatives. These compounds have been shown to be particularly effective against breast and lung cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
A series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones exhibited significant antiproliferative activity on MCF-7 (human breast cancer) and A549 (human lung carcinoma) cell lines.[1][2] Notably, these compounds were found to be non-toxic to normal human keratinocyte cell lines (HaCaT), suggesting a degree of selectivity for cancer cells.[2]
Summary of In Vitro Antiproliferative Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | MCF-7 (Breast Cancer) | 11.31 - 12.65 | [1] |
| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | A549 (Lung Carcinoma) | 11.31 - 12.65 | [1] |
In Vivo Efficacy: An Area for Future Research
As of the latest available data, there is a lack of published in vivo studies specifically evaluating the antitumor efficacy of this compound. However, the broader class of coumarin derivatives has been investigated in preclinical animal models for various therapeutic applications, including anticancer activity. These studies provide a foundational methodology for future in vivo evaluation of this compound and its derivatives.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
A standard method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
General In Vivo Tumor Xenograft Model Protocol
The following is a generalized protocol for evaluating the antitumor activity of a coumarin compound in a mouse xenograft model.
Caption: A generalized workflow for an in vivo tumor xenograft study.
-
Cell Preparation: Human cancer cells are cultured and harvested. They are then resuspended in a medium, often mixed with Matrigel, to enhance tumor formation.
-
Animal Inoculation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.
Signaling Pathways and Logical Relationships
The anticancer activity of coumarin derivatives is often attributed to their interaction with various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, coumarins are known to modulate pathways involved in apoptosis, cell cycle regulation, and angiogenesis.
Caption: Proposed mechanism of anticancer action for the coumarin derivatives.
Conclusion and Future Directions
Derivatives of this compound have demonstrated promising antiproliferative activity in vitro. The available data suggests that these compounds are worthy of further investigation as potential anticancer agents. However, the critical next step is to bridge the gap between in vitro findings and in vivo efficacy.
Future research should focus on:
-
In vivo studies: Conducting well-designed in vivo experiments, such as the xenograft model described, to evaluate the antitumor activity, pharmacokinetics, and toxicity of the most potent this compound derivatives.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening more derivatives to optimize potency and selectivity, leading to the identification of lead candidates for further development.
By addressing these research gaps, the full therapeutic potential of this promising class of coumarins can be explored.
References
Benchmarking 3-acetyl-8-methoxy-2H-chromen-2-one: A Comparative Guide to its Fluorescent Properties
For researchers and professionals in drug development and scientific research, the selection of a suitable fluorescent probe is paramount. This guide provides a comparative analysis of the fluorescent properties of 3-acetyl-8-methoxy-2H-chromen-2-one against established fluorescent standards: Quinine Sulfate, Coumarin 1, and Rhodamine 6G. This objective comparison, supported by experimental data and protocols, aims to facilitate an informed decision-making process for the selection of fluorescent markers.
Quantitative Comparison of Fluorescent Properties
| Fluorescent Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M-1cm-1) | Quantum Yield (Φ) | Solvent |
| This compound | ~355 (estimated) | ~450 (estimated) | Not Reported | High (estimated) | Not Specified |
| Quinine Sulfate | 310, 350 | 450 | 5,700 (at 347.5 nm) | 0.546 | 0.05 M H₂SO₄ |
| Coumarin 1 | 375 | 446 | 23,500 (at 373.2 nm) | 0.73 | Ethanol |
| Rhodamine 6G | 525 | 548 | 116,000 (at 529.8 nm) | 0.95 | Ethanol |
Experimental Protocols
The determination of the fluorescence quantum yield is a critical aspect of characterizing a fluorescent molecule. The relative quantum yield of a compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Relative Fluorescence Quantum Yield Determination
Principle: The relative fluorescence quantum yield (Φx) of an unknown sample (x) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (st) with a known quantum yield (Φst). The following equation is used:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the unknown sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the unknown sample and the standard.
-
Determine the slope (gradient) of the linear fit for each plot.
-
-
Calculation: Use the equation above to calculate the fluorescence quantum yield of the unknown sample.
Visualizing Experimental Workflow and Comparative Logic
To further clarify the experimental process and the comparative framework, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 3-acetyl-8-methoxy-2H-chromen-2-one: A Procedural Guide
The proper disposal of 3-acetyl-8-methoxy-2H-chromen-2-one, a coumarin derivative used in scientific research, is critical for ensuring laboratory safety and environmental protection.[1] Adherence to the following procedures will help researchers, scientists, and drug development professionals manage this chemical waste in compliance with safety regulations.
Safety Profile and Handling
Before beginning any disposal procedures, it is essential to understand the safety profile of this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
| Property | Data |
| CAS Number | 5452-39-1[1][2][3] |
| Molecular Formula | C₁₂H₁₀O₄[3] |
| Appearance | Solid powder |
| Signal Word | Warning[2][3] |
| Pictogram | GHS07: Harmful/Irritant[2][3] |
| Hazard Statements | H302: Harmful if swallowed[2][3] |
| Precautionary Statements | P264, P270, P330, P501[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[4] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn.
-
Eye/Face Protection: Chemical safety goggles with side-shields.[1]
-
Hand Protection: Nitrile gloves.
-
Skin and Body Protection: Lab coat; wear impervious clothing.[1]
-
Respiratory Protection: A dust mask or full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing the compound. Note that there are no standard protocols for the chemical neutralization of this waste in a typical laboratory setting; therefore, it must be disposed of as chemical waste.[4]
Waste Collection - Solid Form
-
Avoid the formation of dust during collection.[1]
-
Carefully sweep or scoop the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
Waste Collection - Solutions
-
Do not dispose of solutions down the drain. [4][5][6] This material and its container should be taken to a hazardous or special waste collection point.[5]
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and compatible liquid waste container.
-
Ensure compatibility if mixing with other waste solutions to prevent adverse reactions.
Decontamination of Labware and Surfaces
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash contaminated items with a suitable solvent (e.g., ethanol) to dissolve the compound, followed by a thorough cleaning with soap and water.[4]
-
Collect the initial solvent rinse as chemical waste.[4]
-
For spills, absorb the material with an inert substance (e.g., sand, vermiculite), place it in the solid chemical waste container, and then clean the area.[4]
Waste Storage
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Keep containers closed except when adding waste.[4]
Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][7]
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-acetyl-8-methoxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 3-acetyl-8-methoxy-2H-chromen-2-one (CAS No. 5452-39-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Summary and Precautionary Data
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available, it is prudent to handle this compound with care, assuming potential for skin and eye irritation.
Key Hazard Information:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed[1]
-
Precautionary Statements: P264, P270, P330, P501[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile rubber gloves | Laboratory coat | Not generally required |
| Weighing and Transfer (Solid) | Tightly fitting safety goggles | Nitrile rubber gloves | Laboratory coat | N95 respirator or use of a chemical fume hood is recommended to avoid dust inhalation.[2] |
| Solution Preparation and Handling | Tightly fitting safety goggles or face shield | Nitrile rubber gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood.[2] |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Impervious clothing or chemical-resistant suit | A full-face respirator may be necessary depending on the spill size and ventilation.[2] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage Conditions: Store the container in a tightly closed, dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials and foodstuffs. The recommended storage temperature is room temperature.[1]
Handling and Experimental Use
-
Work Area Preparation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust formation and inhalation.[2]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean spatula for transferring the solid.
-
Weigh the desired amount of the compound on a tared weigh boat or paper.
-
Clean any residual powder from the balance and surrounding area immediately.
-
-
Solution Preparation:
-
Slowly add the weighed solid to the desired solvent in a suitable flask or beaker.
-
Stir the mixture gently to dissolve the compound.
-
If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
-
In case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
In case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
-
In case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, gently cover the spill with an absorbent material to avoid dust formation.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, weigh boats, and absorbent materials, in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
All chemical waste must be disposed of through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
